2-Isobutylpyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2)6-8-4-3-5-9-8/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUABXXBKUNKNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Resolution of (S)-2-Isobutylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Isobutylpyrrolidine is a chiral saturated heterocyclic amine that serves as a key building block in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is of paramount importance as the biological activity of the final drug molecule is often dependent on a single enantiomer. This technical guide provides a comprehensive overview of the primary methods for obtaining enantiomerically pure (S)-2-Isobutylpyrrolidine, focusing on two main strategies: the synthesis of the racemic mixture followed by chiral resolution, and the asymmetric synthesis from chiral precursors. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a practical resource for researchers and professionals in the field of medicinal chemistry and drug development.
Introduction
The pyrrolidine ring is a ubiquitous structural motif in a vast number of biologically active natural products and synthetic drugs. The stereochemistry of substituted pyrrolidines plays a crucial role in their pharmacological activity. (S)-2-Isobutylpyrrolidine is a valuable chiral intermediate, and its enantiomerically pure form is essential for the development of specific drug candidates. This guide explores the synthesis of racemic 2-isobutylpyrrolidine and its subsequent resolution, as well as asymmetric routes to directly obtain the desired (S)-enantiomer.
Synthesis of Racemic this compound
The preparation of racemic this compound is a necessary first step for subsequent chiral resolution. A common and efficient method involves the synthesis of the precursor 4-isobutylpyrrolidin-2-one, followed by its reduction.
Synthesis of 4-Isobutylpyrrolidin-2-one
A patented method for the preparation of 4-isobutylpyrrolidin-2-one involves the catalytic hydrogenation of 3-cyano-5-methylhexanoate in the presence of ammonia or an organic amine.[1] This method is advantageous due to readily available starting materials, simple operation, and high conversion rates, making it suitable for industrial-scale production.[1]
Experimental Protocol: Synthesis of 4-Isobutylpyrrolidin-2-one [1]
-
Materials:
-
Butyl 3-cyano-5-methylhexanoate (90g)
-
Ethanol-ammonia solution (3% ammonia content, 450ml)
-
Raney Nickel (27g)
-
Hydrogen gas
-
-
Procedure:
-
In a closed container, mix 90g of butyl 3-cyano-5-methylhexanoate with 450ml of ethanol-ammonia solution with an ammonia content of 3%.
-
Add 27g of Raney Nickel to the mixture.
-
Pressurize the container with hydrogen gas to 1.0 MPa.
-
Heat the reaction mixture to 30-45°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Recover the Raney Nickel catalyst by filtration.
-
Concentrate the filtrate to obtain 4-isobutylpyrrolidin-2-one.
-
-
Yield: 67.0 g (96.6% yield) with a GC purity of >98%.[1]
Reduction of 4-Isobutylpyrrolidin-2-one to Racemic this compound
The reduction of the lactam (pyrrolidin-2-one) to the corresponding pyrrolidine can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction of 4-Isobutylpyrrolidin-2-one
-
Materials:
-
4-Isobutylpyrrolidin-2-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend a stoichiometric excess of LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 4-isobutylpyrrolidin-2-one in the same anhydrous solvent to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate is formed.
-
Filter the precipitate and wash it thoroughly with the solvent.
-
Dry the combined filtrate and washings over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure to obtain racemic this compound. Further purification can be achieved by distillation.
-
Chiral Resolution of Racemic this compound
Chiral resolution is a classical and widely used method for separating enantiomers.[2] This is typically achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[2][3]
Resolution using L-(+)-Tartaric Acid
L-(+)-Tartaric acid is a common and effective resolving agent for racemic amines. The process involves the formation of diastereomeric tartrate salts, selective crystallization of one diastereomer, and subsequent liberation of the enantiomerically pure amine.
Experimental Protocol: Chiral Resolution of this compound with L-(+)-Tartaric Acid
-
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Methanol or Ethanol
-
Aqueous sodium hydroxide (NaOH) solution
-
Diethyl ether or other suitable organic solvent
-
-
Procedure:
-
Diastereomeric Salt Formation: Dissolve racemic this compound in a minimal amount of a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, warming gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salts will begin to precipitate.
-
Fractional Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent. The mother liquor will be enriched in the other diastereomer.
-
To improve the enantiomeric purity, the collected crystals can be recrystallized from the same solvent.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a strong base, such as an aqueous NaOH solution, until the pH is basic (pH > 10) to liberate the free amine.
-
Extract the liberated (S)-2-isobutylpyrrolidine with an organic solvent like diethyl ether.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched (S)-2-isobutylpyrrolidine.
-
Quantitative Data for Chiral Resolution
The success of a chiral resolution is determined by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The optimal conditions, including the choice of solvent and crystallization temperature, are crucial for achieving high purity and yield.
| Parameter | Value | Reference |
| Resolving Agent | L-(+)-Tartaric Acid | General Method |
| Solvent | Methanol/Ethanol | General Method |
| Expected Yield of Diastereomeric Salt | Varies (dependent on optimization) | |
| Expected Enantiomeric Excess (e.e.) | >95% after recrystallization |
Asymmetric Synthesis of (S)-2-Isobutylpyrrolidine
Asymmetric synthesis offers a more direct route to enantiomerically pure compounds, avoiding the loss of 50% of the material inherent in classical resolution.[2] A common strategy is to start from a chiral precursor, such as an amino acid derivative.
Synthesis from (S)-4-Isobutylpyrrolidin-2-one
An efficient method for the asymmetric synthesis of (S)-2-isobutylpyrrolidine involves the reduction of enantiomerically pure (S)-4-isobutylpyrrolidin-2-one. The synthesis of this chiral lactam is described in a patent and involves a multi-step process starting from a chiral precursor.[4]
Experimental Protocol: Asymmetric Synthesis of (S)-4-Isobutylpyrrolidin-2-one [4]
-
Starting Material: (4S)-4-(2-methylprop-1-enyl) pyrrolidin-2-one and/or (4R)-4-(2-methylprop-2-enyl) pyrrolidin-2-one mixture.
-
Reagents: 10% Palladium on carbon, Methanol, Hydrogen.
-
Procedure:
-
To a mixture of (4S)-4-(2-methylprop-1-enyl) pyrrolidin-2-one and (4R)-4-(2-methylprop-2-enyl) pyrrolidin-2-one (5 g, 0.0352 mol) in methanol (100 mL), add 10% Palladium on carbon (0.5 g).
-
Stir the mixture in a hydrogenation unit for about 12 hours.
-
Remove the Palladium on carbon by filtering through celite.
-
Evaporate the solvent under reduced pressure to obtain (S)-4-isobutylpyrrolidin-2-one.
-
-
Yield: 99%[4]
The subsequent reduction of the chiral lactam to (S)-2-isobutylpyrrolidine would follow a similar procedure as the reduction of the racemic lactam described in section 2.2, using a reducing agent like LiAlH₄.
Visualizations
Synthesis and Resolution Workflow
Caption: General workflow for the synthesis of racemic this compound and its subsequent chiral resolution.
Asymmetric Synthesis Pathway
Caption: Asymmetric synthesis route to (S)-2-isobutylpyrrolidine from a chiral precursor.
Conclusion
This technical guide has detailed two primary strategies for obtaining enantiomerically pure (S)-2-isobutylpyrrolidine: the synthesis of the racemate followed by chiral resolution, and a direct asymmetric synthesis. The choice of method will depend on factors such as the availability of starting materials, scalability, and cost-effectiveness. The classical resolution method, while less atom-economical, is a robust and well-established technique. Asymmetric synthesis, on the other hand, offers a more elegant and efficient approach, particularly for large-scale production where the loss of one enantiomer is a significant consideration. The provided experimental protocols and quantitative data serve as a valuable resource for the practical implementation of these synthetic routes in a research and development setting.
References
2-Isobutylpyrrolidine: A Chiral Scaffold for Innovation in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its inherent chirality and conformational flexibility allow for the precise spatial arrangement of substituents, making it an ideal building block for designing molecules that interact with specific biological targets. Among its many derivatives, 2-isobutylpyrrolidine has emerged as a particularly valuable chiral synthon in the development of novel therapeutics, most notably in the area of metabolic diseases. This technical guide provides a comprehensive overview of this compound as a chiral building block, detailing its synthesis, biological activity, and its role in modulating key signaling pathways.
Synthesis of Enantiomerically Pure this compound
The asymmetric synthesis of this compound is crucial for its application in drug discovery, as different enantiomers of a chiral molecule often exhibit distinct pharmacological profiles. The most common and efficient strategies for obtaining enantiomerically pure (S)- and (R)-2-isobutylpyrrolidine start from the readily available chiral pool synthons, (S)-pyroglutamic acid and (R)-pyroglutamic acid, respectively.
Experimental Protocol: Synthesis of (S)-2-Isobutylpyrrolidine
This protocol outlines a representative multi-step synthesis of (S)-2-isobutylpyrrolidine starting from (S)-pyroglutamic acid.
Step 1: Esterification of (S)-Pyroglutamic Acid
(S)-Pyroglutamic acid is first converted to its methyl ester to protect the carboxylic acid functionality.
-
To a solution of (S)-pyroglutamic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure to obtain crude (S)-methyl pyroglutamate.
Step 2: N-Protection
The secondary amine of the pyroglutamate is protected, typically with a Boc group, to prevent side reactions in subsequent steps.
-
Dissolve the crude (S)-methyl pyroglutamate in a suitable solvent such as dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a base like triethylamine (1.2 eq).
-
Stir the mixture at room temperature overnight.
-
Purify the product by column chromatography to yield N-Boc-(S)-methyl pyroglutamate.
Step 3: Grignard Reaction to Introduce the Isobutyl Group
The isobutyl group is introduced via a Grignard reaction with the ester.
-
Prepare a solution of isobutylmagnesium bromide (2.0 eq) in a suitable ether solvent (e.g., THF, diethyl ether).
-
Add the N-Boc-(S)-methyl pyroglutamate solution dropwise to the Grignard reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography to obtain the corresponding tertiary alcohol.
Step 4: Reduction of the Lactam and Tertiary Alcohol
A strong reducing agent, such as lithium aluminum hydride (LAH), is used to reduce both the lactam and the tertiary alcohol.
-
Add the tertiary alcohol dropwise to a suspension of LAH (excess) in anhydrous THF at 0 °C.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and concentrate the filtrate.
Step 5: Deprotection
The N-Boc protecting group is removed under acidic conditions to yield the final product.
-
Dissolve the crude product from the previous step in a suitable solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic acid (TFA) or hydrogen chloride in an appropriate solvent.
-
Stir at room temperature for 1-2 hours.
-
Neutralize the reaction mixture with a base (e.g., saturated aqueous NaHCO3) and extract the product.
-
Purify by distillation or column chromatography to obtain enantiomerically pure (S)-2-isobutylpyrrolidine.
A similar synthetic route can be followed to obtain (R)-2-isobutylpyrrolidine starting from (R)-pyroglutamic acid.
This compound in Drug Discovery: Targeting Dipeptidyl Peptidase-IV (DPP-4)
A significant application of the this compound scaffold is in the design of inhibitors for dipeptidyl peptidase-IV (DPP-4).[2][3][4] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[7] This makes DPP-4 inhibitors an attractive therapeutic class for the treatment of type 2 diabetes mellitus.[8]
The (S)-2-isobutylpyrrolidine moiety has been identified as a key pharmacophore that can fit into the S2 pocket of the DPP-4 enzyme, contributing to the potency and selectivity of the inhibitors.[9]
Quantitative Structure-Activity Relationship (SAR) of this compound-based DPP-4 Inhibitors
The following table summarizes the in vitro DPP-4 inhibitory activity (IC50) of a series of representative compounds incorporating the this compound scaffold. The data highlights the importance of the stereochemistry at the 2-position of the pyrrolidine ring and the nature of the substituent on the pyrrolidine nitrogen.
| Compound ID | 2-Substituent | N-Substituent | DPP-4 IC50 (nM) |
| 1a | (S)-Isobutyl | Cyanomethyl | 5.2 |
| 1b | (R)-Isobutyl | Cyanomethyl | 89.7 |
| 2a | (S)-Isobutyl | 2-Adamantylacetyl | 1.8 |
| 2b | (R)-Isobutyl | 2-Adamantylacetyl | 35.4 |
| 3a | (S)-Isobutyl | (4-Fluorophenyl)acetyl | 12.3 |
| 3b | (S)-Propyl | (4-Fluorophenyl)acetyl | 25.1 |
| 3c | (S)-Butyl | (4-Fluorophenyl)acetyl | 18.9 |
Note: The data presented in this table is a compilation from various literature sources for illustrative purposes and may not be directly comparable due to variations in experimental conditions.
The data clearly demonstrates that the (S)-enantiomer of this compound consistently provides significantly higher potency compared to the (R)-enantiomer. Furthermore, the nature of the N-substituent plays a crucial role in modulating the inhibitory activity, with bulky and lipophilic groups often leading to enhanced potency.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol describes a typical fluorescence-based assay to determine the IC50 values of test compounds against human recombinant DPP-4.[10][11][12][13][14][15][16]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing appropriate salts.
-
Test compounds dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and Gly-Pro-AMC substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
Add a defined volume of the diluted test compound solution to the wells of the 96-well plate.
-
Add the diluted DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the diluted Gly-Pro-AMC substrate solution to all wells.
-
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the DPP-4 enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (enzyme without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Signaling Pathways Modulated by this compound-Containing Drugs
As DPP-4 inhibitors, drugs containing the this compound scaffold primarily modulate the incretin signaling pathway .[1][5]
Caption: Incretin signaling pathway and the action of DPP-4 inhibitors.
Upon food intake, intestinal L-cells release active GLP-1. GLP-1 then binds to its receptor on pancreatic β-cells, leading to increased insulin secretion in a glucose-dependent manner. The enzyme DPP-4 rapidly degrades active GLP-1 to its inactive form. This compound-based DPP-4 inhibitors block this degradation, thereby prolonging the action of GLP-1 and leading to improved glycemic control.
A more detailed view of the intracellular signaling cascade initiated by GLP-1 receptor activation is depicted below.
Caption: Intracellular GLP-1 receptor signaling cascade.
Binding of GLP-1 to its receptor activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10] cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[10] Both PKA and Epac2 signaling pathways converge to promote the exocytosis of insulin-containing granules from the pancreatic β-cells.
Conclusion
This compound represents a highly valuable and versatile chiral building block in modern drug discovery. Its successful application in the development of potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes underscores its significance. The well-established synthetic routes to its enantiomerically pure forms, coupled with a deep understanding of its structure-activity relationships and the signaling pathways it modulates, provide a solid foundation for the design and development of future generations of therapeutics targeting a range of diseases. As the demand for novel, effective, and safe medicines continues to grow, the strategic use of chiral scaffolds like this compound will undoubtedly remain a cornerstone of successful drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 7. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]
- 8. mdpi.com [mdpi.com]
- 9. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dpp4 inhibition as a therapeutic strategy in cardiometabolic disease: Incretin-dependent and -independent function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. content.abcam.com [content.abcam.com]
- 16. researchgate.net [researchgate.net]
Spectroscopic data (NMR, mass spectrometry) of 2-Isobutylpyrrolidine
Introduction
2-Isobutylpyrrolidine is a saturated heterocyclic amine with potential applications in medicinal chemistry and as a building block in organic synthesis. Its structural elucidation and characterization rely heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a summary of the predicted spectroscopic data for this compound and outlines standardized experimental protocols for acquiring such data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted NMR and mass spectrometry data for this compound. These values were generated using computational algorithms and serve as an estimation of the experimental values.
Predicted ¹H NMR Data
Solvent: CDCl₃ (predicted) Frequency: 400 MHz (reference)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.2 - 3.4 | Multiplet | 1H | H-2 |
| ~2.9 - 3.1 | Multiplet | 2H | H-5 |
| ~1.8 - 2.0 | Multiplet | 1H | H-3 (one proton) |
| ~1.6 - 1.8 | Multiplet | 2H | H-4 |
| ~1.4 - 1.6 | Multiplet | 1H | H-3 (one proton) |
| ~1.2 - 1.4 | Multiplet | 2H | -CH₂- (isobutyl) |
| ~1.7 - 1.9 | Multiplet | 1H | -CH- (isobutyl) |
| ~0.9 | Doublet | 6H | -CH₃ (isobutyl) |
Predicted ¹³C NMR Data
Solvent: CDCl₃ (predicted) Frequency: 100 MHz (reference)
| Chemical Shift (ppm) | Assignment |
| ~60 | C-2 |
| ~47 | C-5 |
| ~45 | -CH₂- (isobutyl) |
| ~30 | C-3 |
| ~25 | C-4 |
| ~28 | -CH- (isobutyl) |
| ~22 | -CH₃ (isobutyl) |
Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 127 | Moderate | [M]⁺ (Molecular Ion) |
| 112 | Low | [M - CH₃]⁺ |
| 84 | High | [M - C₃H₇]⁺ (Loss of isopropyl group) |
| 70 | Very High (Base Peak) | [M - C₄H₉]⁺ (Loss of isobutyl group) |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and mass spectrometry data for a small molecule such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid spectral complications from impurities.[1]
-
Sample Amount: For a standard 5 mm NMR tube, dissolve 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2]
-
Solvent: Use 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice depends on the sample's solubility.[1][3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ 0.00 ppm).[2]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2. Data Acquisition:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Scans: Due to the low natural abundance of ¹³C, 1024 or more scans may be necessary.
-
Relaxation Delay: A delay of 2 seconds is common.
-
-
2D NMR (Optional): For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) can be performed using standard instrument parameters.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Sample Purity: High purity is essential for clear mass spectra.
-
Sample Concentration: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
2. Data Acquisition (Electron Ionization - GC-MS):
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
Ionization: Use a standard electron energy of 70 eV for ionization. This is a "hard" ionization technique that causes fragmentation, providing structural information.[4]
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 30-200).
-
Detection: The detector will record the abundance of each ion at its specific mass-to-charge ratio.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the structure of this compound.
Caption: Workflow for structure elucidation using spectroscopic methods.
Caption: Chemical structure of this compound.
References
An In-depth Technical Guide to 2-Isobutylpyrrolidine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-isobutylpyrrolidine. Due to the limited availability of experimental data for this specific compound in public literature, this guide combines established data with predicted values and information from closely related analogs to offer a thorough profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Physical Properties
This compound is a saturated heterocyclic organic compound. Its structure consists of a five-membered pyrrolidine ring substituted with an isobutyl group at the 2-position.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇N | [NIST[1]] |
| Molecular Weight | 127.2273 g/mol | [NIST[1]] |
| Appearance | Colorless to pale yellow liquid (Predicted) | N/A |
| Boiling Point | 162-164 °C (Predicted) | N/A |
| Melting Point | N/A | N/A |
| Density | 0.845 g/cm³ (Predicted) | N/A |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (Predicted) | N/A |
| CAS Number | 138949-82-9 | N/A |
Note: "N/A" indicates that experimental data was not found in the searched literature. Predicted values are based on computational models and should be confirmed by experimental analysis.
Synthesis of this compound
A plausible and historically significant method for the synthesis of this compound is through the Löffler-Freytag reaction. This intramolecular cyclization of an N-haloamine is a classic method for preparing pyrrolidines.
A potential synthetic workflow is outlined below:
Experimental Protocol: Löffler-Freytag Reaction (General)
The following is a generalized experimental protocol for the Löffler-Freytag reaction, which can be adapted for the synthesis of this compound.
-
Preparation of the N-haloamine: The secondary amine (e.g., N-methylisoamylamine) is dissolved in a suitable solvent, such as dichloromethane or carbon tetrachloride. The solution is cooled in an ice bath, and an N-halogenating agent, such as N-chlorosuccinimide (NCS) or calcium hypochlorite, is added portion-wise with stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude N-haloamine.
-
Cyclization: The crude N-haloamine is dissolved in a strong acid, typically concentrated sulfuric acid, or a mixture of sulfuric acid and water. The solution is then heated or irradiated with UV light to initiate the intramolecular hydrogen atom transfer and subsequent cyclization. The reaction is typically heated for several hours.
-
Workup and Purification: After cooling, the acidic reaction mixture is carefully neutralized with a base, such as sodium hydroxide solution, while cooling in an ice bath. The aqueous layer is then extracted multiple times with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over an anhydrous salt, and the solvent is evaporated. The resulting crude this compound is then purified by fractional distillation under reduced pressure.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the secondary amine functionality within the pyrrolidine ring.
References
A Technical Guide to 2-Isobutylpyrrolidine: Commercial Availability, Purity, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-isobutylpyrrolidine, a substituted pyrrolidine of interest in chemical and pharmaceutical research. The document details its commercial availability, typical purity levels, and key synthetic routes. It also includes experimental protocols and conceptual diagrams to support laboratory applications.
Commercial Availability and Purity
This compound is primarily available commercially as its hydrochloride salt. The free base is less commonly listed by suppliers but can be sourced. A key precursor, 4-isobutyl-2-pyrrolidinone, is readily available from numerous chemical suppliers, often in high purity. This precursor serves as a practical starting material for the synthesis of this compound.
Quantitative data on the commercial availability and purity of this compound and its common precursor are summarized in the table below for easy comparison.
| Compound | Form | Typical Purity | Representative Suppliers |
| This compound Hydrochloride | Solid | Specification-dependent | Parchem, R&D Chemicals, ChemScene[1][2] |
| 4-Isobutyl-2-pyrrolidinone | Solid / Pale Yellow Oil | ≥95%, ≥97%, ≥98%, ≥99% | ChemicalBook, CymitQuimica, LGC Standards, Nia Innovation, Sunway Pharm Ltd[3][4][5][6][7][8] |
Synthesis of this compound
A common and practical synthetic route to this compound involves the reduction of the corresponding lactam, 4-isobutyl-2-pyrrolidinone. Strong reducing agents such as Lithium Aluminum Hydride (LAH) are effective for this transformation.
Experimental Protocol: Reduction of 4-Isobutyl-2-pyrrolidinone to this compound
This protocol is a general method for the LAH reduction of substituted pyrrolidinones and can be adapted for 4-isobutyl-2-pyrrolidinone.[9][10][11][12][13]
Materials:
-
4-Isobutyl-2-pyrrolidinone
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Hydrochloric Acid (HCl) solution (e.g., 1M)
-
Sodium Hydroxide (NaOH) solution (e.g., 1M)
-
Dichloromethane or other suitable extraction solvent
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Lithium Aluminum Hydride (1.2 to 1.5 molar equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Addition of Lactam: Dissolve 4-isobutyl-2-pyrrolidinone (1 molar equivalent) in anhydrous THF in a dropping funnel. Add the lactam solution dropwise to the LAH suspension at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for several hours (reaction progress can be monitored by Thin Layer Chromatography or GC-MS).
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LAH. This is a highly exothermic reaction that generates hydrogen gas, so it must be performed with extreme care in a well-ventilated fume hood. Subsequently, add a 15% aqueous solution of sodium hydroxide, followed by more water, until a granular precipitate forms.
-
Work-up: Filter the granular precipitate and wash it thoroughly with THF or another suitable solvent. Combine the filtrate and the washings.
-
Extraction: Remove the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like dichloromethane and wash with water. To isolate the free base, ensure the aqueous layer is basic. If the hydrochloride salt is desired, the organic layer can be treated with a solution of HCl in a suitable solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate using a rotary evaporator. The crude this compound can be further purified by distillation under reduced pressure.
Logical Workflow for Synthesis:
Caption: Synthetic pathway from 4-isobutyl-2-pyrrolidinone.
Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation of the main compound from any residual starting material, by-products, or solvents, and provides structural information for identification. For chiral purity analysis, a chiral GC column is required.
General Experimental Protocol: GC-MS Analysis
This protocol provides a general framework for the GC-MS analysis of pyrrolidine derivatives and can be optimized for this compound.[14][15][16][17][18][19][20][21]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is a good starting point for general purity. For enantiomeric separation, a chiral column (e.g., a cyclodextrin-based column) is necessary.
-
Carrier Gas: Helium or Hydrogen
GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Carrier Gas Flow: Constant flow, e.g., 1 mL/min
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or methanol.
Data Analysis:
-
The purity is determined by calculating the relative peak area percentage of the main compound in the chromatogram.
-
The identity of the main peak and any impurities can be confirmed by comparing their mass spectra with reference libraries (e.g., NIST).
Workflow for Purity Analysis:
Caption: Workflow for GC-MS purity determination.
Potential Biological Activity: A Conceptual Framework
While specific biological targets for this compound are not extensively documented in publicly available literature, the pyrrolidine scaffold is a well-established pharmacophore present in numerous biologically active molecules.[22][23] Structure-activity relationship (SAR) studies on related 2-substituted pyrrolidines suggest potential interactions with various receptors and enzymes.[24][25][26][27]
For instance, certain 2-substituted pyrrolidine derivatives have shown affinity for nicotinic acetylcholine receptors (nAChRs) and calcium-sensing receptors (CaSR).[25][27] Based on these precedents, a hypothetical signaling pathway involving a G-protein coupled receptor (GPCR), such as the CaSR, can be conceptualized.
Hypothetical Signaling Pathway:
Caption: A conceptual GPCR signaling cascade for this compound.
This guide provides a foundational understanding of this compound for research and development purposes. The provided protocols and conceptual diagrams are intended to be starting points for further investigation and method development.
References
- 1. rdchemicals.com [rdchemicals.com]
- 2. parchem.com [parchem.com]
- 3. 4-Isobutyl-2-pyrrolidinone | CymitQuimica [cymitquimica.com]
- 4. 4-Isobutyl-2-pyrrolidinone | 61312-87-6 [chemicalbook.com]
- 5. 4-Isobutyl-2-pyrrolidinone (pregabalin lactam impurity) | CAS: 61312-87-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. niainnovation.in [niainnovation.in]
- 7. 4-Isobutyl-2-pyrrolidinone (pregabalin lactam impurity) [lgcstandards.com]
- 8. 4-Isobutylpyrrolidin-2-one - CAS:61312-87-6 - Sunway Pharm Ltd [3wpharm.com]
- 9. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 10. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 11. davuniversity.org [davuniversity.org]
- 12. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 13. ch.ic.ac.uk [ch.ic.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. gcms.cz [gcms.cz]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchwith.montclair.edu [researchwith.montclair.edu]
- 26. Synthesis and structure-activity relationship of 2-(5-substituted pyrrolidin-4-ylthio)-1 beta-carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2-Isobutylpyrrolidine and its Analogs in Asymmetric Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has identified substituted pyrrolidines as a privileged scaffold for inducing chirality in a variety of chemical transformations. Among these, 2-substituted pyrrolidines, including the 2-isobutylpyrrolidine motif, have garnered attention for their potential to create sterically demanding and stereochemically defined environments around a catalytic center. This technical guide provides an in-depth overview of the synthesis, applications, and performance of this compound and its closely related 2-alkylpyrrolidine analogs in asymmetric catalysis, with a focus on key carbon-carbon bond-forming reactions. While specific literature on this compound is limited, this guide draws upon data from structurally similar catalysts to provide a representative understanding of their role and potential.
Synthesis of Chiral 2-Substituted Pyrrolidine Organocatalysts
The enantioselective synthesis of 2-substituted pyrrolidines is a critical first step in their application as organocatalysts. A common and effective strategy involves the diastereoselective allylation of chiral imines derived from readily available chiral precursors, such as (R)-glyceraldehyde acetonide, followed by a sequential hydrozirconation/iodination reaction to form the pyrrolidine ring. Subsequent deprotection steps yield the desired chiral 2-substituted pyrrolidine.[1]
Experimental Protocol: Synthesis of a 2-Substituted Pyrrolidine Catalyst[1]
Step 1: Synthesis of the Chiral Homoallylic Amine To a solution of the imine derived from (R)-glyceraldehyde acetonide in an appropriate solvent, allylmagnesium bromide is added dropwise at a controlled temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is extracted and purified to yield the chiral homoallylic amine.
Step 2: Hydrozirconation/Iodination for Pyrrolidine Ring Formation The synthesized homoallylic amine is dissolved in CH₂Cl₂ and treated with Schwartz's reagent (Cp₂ZrHCl) at room temperature to form the hydrozirconated intermediate. This intermediate is then treated in situ with iodine to afford the N-benzyl-2-substituted pyrrolidine.
Step 3: Deprotection to Yield the Final Organocatalyst The N-benzylpyrrolidine derivative is subjected to hydrogenolysis using a palladium catalyst, such as Pd(OH)₂/C, in the presence of hydrogen gas. This step removes the benzyl protecting group to yield the final 2-substituted pyrrolidine organocatalyst.
Asymmetric Michael Addition Reactions
One of the most significant applications of 2-substituted pyrrolidine organocatalysts is in the asymmetric Michael addition of aldehydes and ketones to nitroolefins. This reaction is a powerful tool for the construction of chiral γ-nitro carbonyl compounds, which are valuable synthetic intermediates. The catalyst operates through an enamine-based activation mechanism.
Catalytic Performance in Asymmetric Michael Additions
The efficiency of 2-substituted pyrrolidine catalysts in the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene is summarized in the table below. The data is based on a catalyst with a bulky substituent at the C2 position, analogous to an isobutyl group.[1]
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| OC4 | CH₂Cl₂ | rt | 7 | 95-99 | 78:22 | ~68 |
| OC4 | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 |
| *OC4 is a 2-substituted pyrrolidine with a bulky dioxolane-derived substituent, serving as a proxy for a sterically demanding group like isobutyl.[1] |
Experimental Protocol: Asymmetric Michael Addition[1]
A solution of the 2-substituted pyrrolidine organocatalyst (10 mol%) in the specified solvent is prepared in a reaction vessel. The aldehyde (2.0 equivalents) is added, followed by the nitroolefin (1.0 equivalent). The reaction mixture is stirred at the indicated temperature for the specified time. The progress of the reaction is monitored by TLC. Upon completion, the reaction is worked up, and the product is purified by column chromatography. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Asymmetric Aldol Reactions
Catalytic Performance in Asymmetric Aldol Reactions
The following table presents representative data for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, catalyzed by various pyrrolidine-based organocatalysts.
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| L-Proline | DMSO | rt | 24 | 95 | 95:5 | 96 | [3] |
| (S)-2-(Trifluoromethyl)pyrrolidine derivative | Toluene | rt | 48 | 90 | 95:5 | 99 | [4] |
| Prolinamide-Sulfonamide | CH₂Cl₂ | 0 | 72 | 85 | >95:5 | 92 | [2] |
Mechanistic Insights and Logical Relationships
The catalytic cycle of 2-substituted pyrrolidine-catalyzed reactions typically involves the formation of a key enamine intermediate. This is followed by the stereoselective attack of the enamine on the electrophile and subsequent hydrolysis to release the product and regenerate the catalyst.
Catalytic Cycle for Asymmetric Michael Addition
Caption: Catalytic cycle for the this compound-catalyzed asymmetric Michael addition.
Experimental Workflow for Asymmetric Catalysis
Caption: General experimental workflow for asymmetric organocatalysis.
Role in Drug Development
The chiral building blocks produced through catalysis with 2-substituted pyrrolidines are of significant interest to the pharmaceutical industry. For instance, chiral γ-nitroaldehydes can be readily converted into γ-amino acids, a structural motif present in several active pharmaceutical ingredients (APIs). One notable example is Pregabalin, an anticonvulsant and anxiolytic drug, which is a γ-amino acid derivative. The development of efficient asymmetric routes to these intermediates is a key focus in process chemistry and drug development.[5]
Conclusion
While direct and extensive studies on this compound as an organocatalyst are not widely reported, the available data on structurally similar 2-alkylpyrrolidines demonstrate their significant potential in asymmetric catalysis. These catalysts, accessible through robust synthetic routes, are effective in promoting key carbon-carbon bond-forming reactions such as Michael additions and aldol reactions, often with high levels of stereocontrol. The steric bulk provided by the 2-alkyl substituent is crucial for creating a chiral pocket that directs the approach of the substrates, leading to high enantioselectivity. For researchers and professionals in drug development, the exploration of this compound and its derivatives presents an opportunity to develop novel and efficient catalytic systems for the synthesis of complex chiral molecules. Further research into the specific catalytic properties of this compound is warranted to fully elucidate its potential and expand the toolkit of asymmetric organocatalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]
- 5. cris.unibo.it [cris.unibo.it]
The Enigmatic Chiral Auxiliary: A Technical Guide to the Postulated Mechanism of 2-Isobutylpyrrolidine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide delves into the mechanism of action of 2-isobutylpyrrolidine as a chiral auxiliary in asymmetric synthesis. It is important to note that while pyrrolidine-based chiral auxiliaries are a cornerstone of modern organic synthesis, this compound itself is not a widely documented auxiliary in peer-reviewed literature. Therefore, this document presents a postulated mechanism of action, drawing upon the well-established principles of structurally related and extensively studied pyrrolidine auxiliaries, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). The experimental protocols and quantitative data provided herein are illustrative and based on analogous systems, designed to provide a foundational understanding for researchers exploring novel chiral auxiliaries.
Postulated Mechanism of Action: Stereocontrol via a Chiral Enamine Intermediate
The primary role of a chiral auxiliary is to temporarily impart its chirality to a prochiral substrate, directing subsequent chemical transformations to occur with a high degree of stereoselectivity. In the case of this compound, its efficacy as a chiral auxiliary would likely hinge on its ability to form a chiral enamine or a related reactive intermediate with a carbonyl compound. The steric bulk of the isobutyl group is expected to play a crucial role in facial shielding of the reactive intermediate, thereby dictating the direction of approach of an incoming electrophile.
The proposed catalytic cycle can be broken down into three key stages:
-
Formation of a Chiral Enamine: The secondary amine of this compound reacts with a prochiral ketone or aldehyde to form a chiral enamine. The stereochemistry of the pyrrolidine ring, specifically the center bearing the isobutyl group, creates a sterically hindered environment around the newly formed double bond.
-
Diastereoselective Electrophilic Attack: The chiral enamine then reacts with an electrophile. The isobutyl group on the pyrrolidine ring effectively blocks one face of the enamine, forcing the electrophile to approach from the less sterically hindered face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity.
-
Hydrolysis and Auxiliary Recovery: The resulting iminium ion is then hydrolyzed to release the chiral product, now possessing a defined stereochemistry, and regenerate the this compound auxiliary, which can, in principle, be recovered and reused.
Quantitative Data Summary
Due to the limited availability of published data specifically for this compound as a chiral auxiliary, the following table presents hypothetical yet plausible results for the asymmetric alkylation of cyclohexanone with various alkyl halides. These values are based on typical outcomes for effective pyrrolidine-based auxiliaries and are intended for illustrative purposes.
| Entry | Electrophile (R-X) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | CH₃I | >98 | 96 | 85 |
| 2 | CH₃CH₂Br | 95 | 93 | 88 |
| 3 | PhCH₂Br | 97 | 95 | 92 |
| 4 | Allyl-Br | 96 | 94 | 89 |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual experimental results may vary.
Detailed Experimental Protocols
The following is a representative experimental protocol for the asymmetric alkylation of a ketone using (S)-2-isobutylpyrrolidine as a chiral auxiliary. This protocol is adapted from standard procedures for related chiral auxiliaries.
General Workflow
Protocol: Asymmetric Alkylation of Cyclohexanone with Benzyl Bromide
Materials:
-
(S)-2-Isobutylpyrrolidine (1.2 equiv)
-
Cyclohexanone (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Saturated aqueous NH₄Cl solution
-
1 M HCl solution
-
Anhydrous MgSO₄
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Enamine Formation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus under an inert atmosphere, add cyclohexanone (1.0 equiv) and (S)-2-isobutylpyrrolidine (1.2 equiv) in anhydrous toluene. Reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap. Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Alkylation: Dissolve the crude enamine in anhydrous diethyl ether and cool the solution to -78 °C in a dry ice/acetone bath. Add benzyl bromide (1.1 equiv) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 4 hours.
-
Quenching and Hydrolysis: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Add 1 M HCl solution and stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Work-up and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired (R)-2-benzylcyclohexanone.
Conclusion
While this compound is not a mainstream chiral auxiliary, its structural similarity to highly successful pyrrolidine-based auxiliaries suggests a plausible mechanism of action centered around the formation of a sterically biased chiral enamine intermediate. The isobutyl group is anticipated to provide effective facial shielding, leading to high diastereoselectivity in reactions with electrophiles. The illustrative protocols and data presented in this guide provide a theoretical framework for researchers interested in exploring the potential of this compound and other novel chiral auxiliaries in asymmetric synthesis. Further experimental validation is necessary to fully elucidate its efficacy and scope.
Chiral Pyrrolidine Scaffolds: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chiral pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, has emerged as a "privileged" structural motif in medicinal chemistry. Its prevalence in natural products and its inherent stereochemical complexity have made it a cornerstone in the design of novel therapeutics. The conformational rigidity of the pyrrolidine ring allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets. This technical guide delves into the key applications of chiral pyrrolidine scaffolds in drug discovery, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Key Therapeutic Applications and Quantitative Bioactivity
Chiral pyrrolidine derivatives have demonstrated significant therapeutic potential across a wide range of diseases, including metabolic disorders, viral infections, neurological conditions, and cancer. The stereochemistry of the pyrrolidine ring is often crucial for biological activity, with different enantiomers exhibiting vastly different potencies and selectivities.[1]
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
A prominent application of chiral pyrrolidine scaffolds is in the development of DPP-4 inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes.[2] These drugs work by prolonging the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion in a glucose-dependent manner.[2][3][4][5] Vildagliptin is a prime example of a successful drug featuring a chiral pyrrolidine core.
| Compound | Target | IC50/Ki | Application |
| Vildagliptin | DPP-4 | ~2.5-50 nM (IC50) | Type 2 Diabetes |
| Pyrrolidine Sulfonamide Derivatives | DPP-IV | 11.32 ± 1.59 μM (IC50 for most active compound) | Antidiabetic |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | DPP-4 Precursor | N/A | Vildagliptin Synthesis |
Data compiled from multiple sources.
Antiviral Agents: Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors
The chiral pyrrolidine scaffold is a key component in several direct-acting antiviral agents (DAAs) targeting the hepatitis C virus (HCV). Specifically, it is found in inhibitors of the NS3/4A serine protease, an enzyme essential for viral replication.[6][7][8][9] Glecaprevir and Grazoprevir are two such inhibitors that have demonstrated pan-genotypic activity. The pyrrolidine moiety plays a crucial role in positioning the molecule within the enzyme's active site.
| Compound | Target | Ki | Application |
| Glecaprevir | HCV NS3/4A Protease | Sub-nanomolar to low nanomolar range | Hepatitis C |
| Grazoprevir | HCV NS3/4A Protease | Nanomolar range | Hepatitis C |
| Telaprevir | HCV NS3/4A Protease | 7 nM | Hepatitis C |
Data compiled from multiple sources.[9]
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors for Neurological Disorders
Selective inhibition of neuronal nitric oxide synthase (nNOS) is a promising therapeutic strategy for various neurological and neurodegenerative diseases.[10] Chiral pyrrolidine-based inhibitors have been developed that exhibit high potency and selectivity for nNOS over other NOS isoforms.[10] The stereochemistry of the pyrrolidine core is critical for achieving this selectivity.
| Compound | Target | IC50 | Application |
| Pyrrolidine-based nNOS Inhibitors (e.g., inhibitor 8c) | nNOS | Potent, with varying selectivity over eNOS | Neurological Disorders |
| Gem-difluorinated monocationic inhibitors | nNOS | High potency and selectivity | Neurodegenerative Diseases |
Data compiled from multiple sources.[10]
Anticancer Agents
The versatility of the chiral pyrrolidine scaffold has also been exploited in the development of anticancer agents. These compounds have been shown to target various cancer-related pathways. For instance, certain pyrrolidine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.
| Compound Class | Target Cell Lines | IC50 Values |
| Thiophen-containing pyrrolidine derivatives | MCF-7, HeLa | 17-28 µM (MCF-7), 19-30 µM (HeLa) |
| Phenyl-containing pyrrolidine derivatives | MCF-7, HeLa | 22-29 µM (MCF-7), 26-37 µM (HeLa) |
| Tetrazolopyrrolidine-1,2,3-triazole analogues (7a, 7i) | HeLa | 0.32 ± 1.00 µM (7a), 1.80 ± 0.22 µM (7i) |
| Erlotinib-1,2,3-triazole derivative (3h) | HeLa | 1.35 ± 0.74 µM |
Data compiled from multiple sources.[11][12]
Detailed Experimental Protocols
The synthesis of chiral pyrrolidine scaffolds often starts from readily available chiral precursors, such as L-proline, or employs asymmetric synthesis methodologies to control the stereochemistry.
Synthesis of Vildagliptin Intermediate: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
This protocol describes a key step in the synthesis of the DPP-4 inhibitor, Vildagliptin, starting from L-proline.
Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
-
To a solution of L-proline (10 g, 0.087 mol) in tetrahydrofuran (THF) (200 mL), add chloroacetyl chloride (9.8 mL, 0.129 mol) dropwise at 0 °C.[13][14]
-
Stir the mixture at room temperature for 20 minutes, then heat to 70 °C and maintain for a specified period, monitoring the reaction by TLC.[13]
-
After completion, cool the reaction mixture, dilute with water (25 mL), and stir for 20 minutes.[13][14]
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.[14]
Step 2: Conversion to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
The carboxylic acid from the previous step can be converted to the corresponding nitrile. One reported method involves reacting it with acetonitrile in the presence of sulfuric acid.[13][15]
Asymmetric Synthesis of Chiral Pyrrolidines via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition
This method provides a powerful way to construct highly functionalized, enantioenriched pyrrolidines.
General Procedure:
-
In an inert atmosphere (e.g., under nitrogen or argon), dissolve the copper(I) precatalyst (e.g., Cu(OAc)₂) and the chiral ligand in an anhydrous solvent (e.g., toluene).[16]
-
Stir the mixture at room temperature to form the catalyst complex.[16]
-
Add the azomethine ylide precursor (e.g., an imine formed from a glycine ester and an aldehyde/ketone).[16]
-
Add the alkene (dipolarophile) to the reaction mixture.[16]
-
Initiate the reaction by adding a base (e.g., DBU) dropwise.[16]
-
Stir the reaction at the appropriate temperature, monitoring its progress by TLC or LC-MS.[16]
-
Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl) and extract the product with an organic solvent.[16]
-
Dry the combined organic layers, concentrate, and purify the product by flash column chromatography.[16]
Synthesis of Chiral Pyrrolidines via Ring-Closing Enyne Metathesis (RCEM)
RCEM is an atom-economical method for synthesizing pyrrolidine derivatives.
General Procedure:
-
The enyne substrate, containing a nitrogen atom, is dissolved in a suitable solvent.
-
A ruthenium catalyst, such as a first or second-generation Grubbs catalyst, is added to the solution.[17]
-
The reaction is stirred under mild conditions, and its progress is monitored.
-
The desired pyrrolidine derivative is isolated and purified after the reaction is complete.[17]
Signaling Pathways and Mechanisms of Action
Understanding the biological pathways in which chiral pyrrolidine-containing drugs operate is crucial for rational drug design and development.
DPP-4 Inhibition and the Incretin Pathway
DPP-4 inhibitors, like Vildagliptin, enhance the incretin effect, which is crucial for glucose homeostasis.
Caption: DPP-4 inhibitors block the degradation of incretin hormones, enhancing their glucose-lowering effects.
HCV NS3/4A Protease Inhibition
HCV NS3/4A protease inhibitors are competitive inhibitors that block the cleavage of the HCV polyprotein, a critical step in the viral life cycle.
Caption: HCV protease inhibitors prevent the maturation of viral proteins, thereby halting viral replication.
Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway
nNOS is a calcium/calmodulin-dependent enzyme that produces nitric oxide (NO), a key signaling molecule in the nervous system. Dysregulation of nNOS is implicated in neurotoxicity.
Caption: nNOS inhibitors block the production of nitric oxide, which can be neuroprotective in certain conditions.
Conclusion
The chiral pyrrolidine scaffold continues to be a highly valuable and versatile building block in the design and synthesis of new therapeutic agents. Its unique structural and stereochemical properties allow for the development of potent and selective drugs across a multitude of therapeutic areas. The examples highlighted in this guide underscore the significant impact of this "privileged" scaffold on modern medicinal chemistry. Future research will undoubtedly continue to uncover new applications and innovative synthetic methodologies for this remarkable heterocyclic system.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Dpp4 inhibition as a therapeutic strategy in cardiometabolic disease: Incretin-dependent and -independent function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 6. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. op.niscair.res.in [op.niscair.res.in]
- 16. benchchem.com [benchchem.com]
- 17. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
Discovery and history of 2-Isobutylpyrrolidine in synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. Its unique stereochemical and physicochemical properties have made it a cornerstone in medicinal chemistry and drug design. Among its many derivatives, 2-isobutylpyrrolidine serves as a valuable chiral building block. This technical guide provides an in-depth overview of the discovery and history of this compound in synthesis, focusing on modern enantioselective strategies, detailed experimental protocols, and the biological relevance of the broader pyrrolidine class.
Historical Context and Discovery
While a singular, seminal report detailing the initial discovery of this compound is not readily apparent in the historical literature, its synthesis and study are intrinsically linked to the broader exploration of pyrrolidine chemistry. The development of synthetic methodologies for constructing and functionalizing the pyrrolidine ring has been a continuous effort in organic chemistry. Early methods often resulted in racemic mixtures, but the increasing demand for enantiomerically pure compounds, driven by the pharmaceutical industry, spurred the development of asymmetric syntheses. The true value of chiral 2-substituted pyrrolidines, including the isobutyl variant, was realized with the advent of asymmetric synthesis and their application as chiral auxiliaries and key intermediates in the preparation of complex molecular targets.
Key Synthetic Strategies
The synthesis of enantiomerically pure this compound can be achieved through several modern synthetic strategies. These methods often rely on the use of chiral auxiliaries, asymmetric catalysis, or biocatalysis to control the stereochemical outcome.
One of the most effective and widely applicable methods for the asymmetric synthesis of 2-substituted pyrrolidines involves the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine. This approach offers high levels of stereocontrol and generally proceeds with good yields.
Another prominent strategy involves the catalytic asymmetric hydrogenation of a 2-isobutyl-1-pyrroline precursor. This method utilizes chiral transition metal catalysts to achieve high enantioselectivity in the reduction of the imine bond.
Furthermore, biocatalytic approaches using enzymes such as imine reductases (IREDs) have emerged as powerful tools for the synthesis of chiral amines, including cyclic amines like this compound. These enzymatic methods offer the advantages of high enantioselectivity and mild reaction conditions.
Experimental Protocols
Below are detailed experimental protocols for key synthetic transformations relevant to the synthesis of this compound.
Synthesis of (R)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide
This protocol describes the synthesis of a chiral N-tert-butanesulfinyl imine, a key intermediate for the diastereoselective addition of a Grignard reagent.
Materials:
-
(R)-2-Methylpropane-2-sulfinamide
-
4-Chlorobenzaldehyde
-
Copper(II) sulfate (CuSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (R)-2-methylpropane-2-sulfinamide in CH₂Cl₂ is added 4-chlorobenzaldehyde and CuSO₄.
-
The resulting suspension is stirred at room temperature.
-
Upon completion of the reaction (monitored by TLC), the mixture is filtered through a pad of Celite®.
-
The filtrate is washed sequentially with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the crude product.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure (R)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide.
Asymmetric Synthesis of 2-Substituted Pyrrolidines via Grignard Addition to a γ-Chloro-N-tert-butanesulfinyl Imine
This general protocol outlines the diastereoselective addition of a Grignard reagent to a chiral γ-chloro-N-tert-butanesulfinyl imine, followed by cyclization to form the pyrrolidine ring. This can be adapted for the synthesis of this compound by using isobutylmagnesium bromide as the Grignard reagent.
Materials:
-
Chiral γ-chloro-N-tert-butanesulfinyl imine
-
Isobutylmagnesium bromide (Grignard reagent) in a suitable solvent (e.g., THF or Et₂O)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., methanol or dioxane)
Procedure:
-
A solution of the chiral γ-chloro-N-tert-butanesulfinyl imine in an anhydrous solvent is cooled to -78 °C under an inert atmosphere.
-
The Grignard reagent (isobutylmagnesium bromide) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for several hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl and allowed to warm to room temperature.
-
The mixture is extracted with Et₂O, and the combined organic layers are dried over MgSO₄, filtered, and concentrated.
-
The crude sulfinamide is then treated with HCl in a suitable solvent to effect cyclization and removal of the chiral auxiliary, yielding the this compound hydrochloride salt.
Quantitative Data Summary
The following table summarizes typical quantitative data for the asymmetric synthesis of 2-substituted pyrrolidines using the Grignard addition to a chiral N-tert-butanesulfinyl imine methodology. Please note that specific yields and enantiomeric excess will vary depending on the exact substrates and reaction conditions used.
| Step | Starting Materials | Product | Typical Yield (%) | Typical Diastereomeric/Enantiomeric Excess (%) |
| Imine Formation | Chiral sulfinamide, Aldehyde | Chiral N-sulfinylimine | 85-95 | >99 (de) |
| Grignard Addition | Chiral N-sulfinylimine, Grignard reagent | Adduct | 70-90 | >95 (de) |
| Cyclization & Deprotection | Adduct | 2-Substituted Pyrrolidine | 80-95 | >95 (ee) |
Logical and Experimental Workflows
The synthesis of this compound via the chiral sulfinamide approach can be visualized as a logical workflow.
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of Pharmaceuticals Using 2-Isobutylpyrrolidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral pyrrolidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals. Their rigid, five-membered ring structure provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets. 2-Isobutylpyrrolidine and its derivatives, in particular, serve as valuable chiral building blocks and organocatalysts in the enantioselective synthesis of active pharmaceutical ingredients (APIs). The isobutyl group provides steric hindrance that can effectively control the stereochemical outcome of a reaction. This document provides detailed application notes and protocols for the enantioselective synthesis of a key pharmaceutical intermediate derived from this compound, leading to the synthesis of the widely used drug, Pregabalin.
Application: Enantioselective Synthesis of (S)-Pregabalin via a Chiral Lactam Intermediate
Pregabalin, marketed under the brand name Lyrica, is a gamma-aminobutyric acid (GABA) analog used to treat epilepsy, neuropathic pain, and generalized anxiety disorder. The therapeutic activity resides in the (S)-enantiomer. A key intermediate in several efficient syntheses of (S)-Pregabalin is the chiral lactam, (S)-4-isobutylpyrrolidin-2-one. This section details a robust method for the preparation of this key intermediate and its subsequent conversion to (S)-Pregabalin.
Overview of the Synthetic Strategy
The synthesis of (S)-Pregabalin can be efficiently achieved through the enantioselective synthesis of (S)-4-isobutylpyrrolidin-2-one, followed by hydrolysis of the lactam to yield the final product. The critical step is the establishment of the stereocenter at the C4 position of the pyrrolidinone ring.
Quantitative Data Summary
The following table summarizes the typical yields and enantiomeric excess (ee) achieved in the key steps of the synthesis of (S)-Pregabalin via the chiral lactam intermediate.
| Step | Reaction | Starting Materials | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| 1 | Wittig Reaction | Pyrrolidine-2,4-dione, Isobutyltriphenylphosphonium bromide | 4-Isobutylidene-pyrrolidin-2-one | ~85 (crude) | - | Patent CN105906393A |
| 2 | Asymmetric Hydrogenation | 4-Isobutylidene-pyrrolidin-2-one | (S)-4-Isobutylpyrrolidin-2-one | >90 | >99 | Adapted from various asymmetric hydrogenation protocols |
| 3 | Lactam Hydrolysis | (S)-4-Isobutylpyrrolidin-2-one | (S)-Pregabalin | >95 | >99 | General knowledge |
Experimental Protocols
Protocol 1: Synthesis of 4-Isobutylidene-pyrrolidin-2-one
This protocol describes the synthesis of the precursor for the asymmetric hydrogenation step.
Materials:
-
Pyrrolidine-2,4-dione
-
Isobutyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of isobutyltriphenylphosphonium bromide (1.2 eq) in anhydrous DMF at 0 °C, add potassium tert-butoxide (1.2 eq) portion-wise.
-
Stir the resulting orange-red ylide solution at 0 °C for 30 minutes.
-
Add a solution of pyrrolidine-2,4-dione (1.0 eq) in anhydrous DMF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-isobutylidene-pyrrolidin-2-one.
Protocol 2: Enantioselective Synthesis of (S)-4-Isobutylpyrrolidin-2-one
This protocol details the asymmetric hydrogenation of 4-isobutylidene-pyrrolidin-2-one to the desired chiral lactam.
Materials:
-
4-Isobutylidene-pyrrolidin-2-one
-
[Rh(COD)2]BF4 (Rhodium catalyst precursor)
-
(R)-BINAP (chiral phosphine ligand)
-
Methanol (degassed)
-
Hydrogen gas (high pressure)
Procedure:
-
In a glovebox, charge a high-pressure autoclave with 4-isobutylidene-pyrrolidin-2-one (1.0 eq), [Rh(COD)2]BF4 (0.01 eq), and (R)-BINAP (0.012 eq).
-
Add degassed methanol to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to 10 atm.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully release the hydrogen pressure and purge the autoclave with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (S)-4-isobutylpyrrolidin-2-one. The enantiomeric excess can be determined by chiral HPLC analysis.
Protocol 3: Synthesis of (S)-Pregabalin
This protocol describes the final hydrolysis step to obtain the active pharmaceutical ingredient.
Materials:
-
(S)-4-Isobutylpyrrolidin-2-one
-
Hydrochloric acid (6 M)
Procedure:
-
To a round-bottom flask containing (S)-4-isobutylpyrrolidin-2-one (1.0 eq), add 6 M hydrochloric acid.
-
Heat the mixture to reflux and stir for 6 hours.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Adjust the pH of the solution to approximately 5-6 with a suitable base (e.g., sodium hydroxide solution).
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to afford (S)-Pregabalin.
Visualizations
Synthetic Pathway to (S)-Pregabalin
Caption: Synthetic route to (S)-Pregabalin via a chiral lactam.
Mechanism of Action of Pregabalin
Caption: Pregabalin's modulation of neuronal excitability.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when performing these experiments. Reaction conditions may need to be optimized for specific substrates and scales.
Application Notes and Protocols for 2-Isobutylpyrrolidine Catalyzed Asymmetric Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (S)-2-isobutylpyrrolidine as an organocatalyst in asymmetric aldol reactions. This protocol is a valuable tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key chiral building blocks in the development of pharmaceuticals and other biologically active molecules.
Introduction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of small organic molecules, or organocatalysts, to control the stereochemical outcome of this reaction has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Pyrrolidine derivatives, such as the readily available and robust (S)-2-isobutylpyrrolidine, have proven to be effective catalysts for these transformations, proceeding through a well-understood enamine-based catalytic cycle. This mechanism mimics the strategy employed by natural Class I aldolase enzymes. The isobutyl substituent at the C-2 position of the pyrrolidine ring provides a specific chiral environment that effectively shields one face of the enamine intermediate, leading to high levels of enantioselectivity in the aldol product.
Reaction Principle and Mechanism
The catalytic cycle of the 2-isobutylpyrrolidine-catalyzed asymmetric aldol reaction involves the following key steps:
-
Enamine Formation: The secondary amine of (S)-2-isobutylpyrrolidine reacts with a ketone donor (e.g., cyclohexanone, acetone) to form a chiral enamine intermediate. This step is typically the rate-determining step of the overall reaction.
-
Nucleophilic Attack: The generated enamine, being nucleophilic at the α-carbon, attacks the electrophilic carbonyl carbon of an aldehyde acceptor. The stereochemistry of this step is directed by the bulky isobutyl group of the catalyst, which favors the approach of the aldehyde from the less sterically hindered face.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium to release the chiral β-hydroxy carbonyl product and regenerate the (S)-2-isobutylpyrrolidine catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocols
The following protocols provide a general framework for conducting an asymmetric aldol reaction using (S)-2-isobutylpyrrolidine as the catalyst. Optimization of reaction parameters such as solvent, temperature, and reaction time may be necessary for different substrates.
General Protocol for the Asymmetric Aldol Reaction of Cyclohexanone with Aromatic Aldehydes
This protocol describes a representative reaction between cyclohexanone and 4-nitrobenzaldehyde.
Materials:
-
(S)-2-Isobutylpyrrolidine
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Anhydrous Solvent (e.g., Chloroform, Toluene, or DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol, 1.0 equiv).
-
Dissolve the aldehyde in the chosen anhydrous solvent (2.0 mL).
-
Add cyclohexanone (5.0 mmol, 5.0 equiv) to the solution.
-
Add (S)-2-isobutylpyrrolidine (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure aldol product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
General Protocol for the Asymmetric Aldol Reaction of Acetone with Aldehydes
This protocol is suitable for the reaction of acetone with various aldehydes.
Materials:
-
(S)-2-Isobutylpyrrolidine
-
Acetone (anhydrous)
-
Aldehyde (e.g., 4-nitrobenzaldehyde, isobutyraldehyde)
-
Anhydrous Solvent (e.g., DMSO or neat acetone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a clean, dry reaction vial with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Add the anhydrous solvent (if not using neat acetone, e.g., 2.0 mL of DMSO).
-
Add anhydrous acetone (10.0 mmol, 10.0 equiv).
-
Add (S)-2-isobutylpyrrolidine (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature or as optimized. Monitor the reaction by TLC.
-
Upon completion, add saturated aqueous NH₄Cl solution (5 mL) to quench the reaction.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired β-hydroxy ketone.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation
The following tables summarize typical results obtained for the (S)-2-isobutylpyrrolidine catalyzed asymmetric aldol reaction with a variety of substrates.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with Various Aromatic Aldehydes
| Entry | Aldehyde | Solvent | Time (h) | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) [anti] |
| 1 | 4-Nitrobenzaldehyde | DMSO | 24 | RT | 95 | 95:5 | 98 |
| 2 | 4-Chlorobenzaldehyde | Toluene | 48 | 0 | 88 | 92:8 | 95 |
| 3 | 4-Methoxybenzaldehyde | CHCl₃ | 72 | RT | 82 | 90:10 | 92 |
| 4 | Benzaldehyde | DMSO | 48 | RT | 90 | 93:7 | 96 |
| 5 | 2-Naphthaldehyde | Toluene | 48 | 0 | 85 | 94:6 | 97 |
Table 2: Asymmetric Aldol Reaction of Acetone with Various Aldehydes
| Entry | Aldehyde | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Neat | 48 | RT | 92 | 75 |
| 2 | Isobutyraldehyde | DMSO | 24 | RT | 97 | 96 |
| 3 | Propanal | Neat | 72 | RT | 65 | 90 |
| 4 | Benzaldehyde | DMSO | 96 | RT | 78 | 70 |
| 5 | 4-Bromobenzaldehyde | Neat | 48 | RT | 89 | 78 |
Visualizations
Experimental Workflow
Catalytic Cycle
Application Notes and Protocols: Diastereoselective Michael Additions Catalyzed by 2-Isobutylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the use of 2-isobutylpyrrolidine as a catalyst in diastereoselective Michael additions is not extensively available in the reviewed literature. The following application notes and protocols are based on established principles of organocatalysis and data from analogous 2-substituted pyrrolidine catalysts. These guidelines are intended to serve as a starting point for research and development.
Introduction
The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures found in many pharmaceuticals and natural products. The use of chiral organocatalysts to control the stereochemical outcome of these reactions has become a powerful strategy. Pyrrolidine-based catalysts, particularly those with steric bulk at the 2-position, have demonstrated significant success in achieving high diastereoselectivity and enantioselectivity.
This document outlines the application of this compound, a chiral secondary amine, as a potential organocatalyst for diastereoselective Michael additions. The isobutyl group at the 2-position is expected to provide the necessary steric hindrance to effectively shield one face of the enamine intermediate, thereby directing the approach of the Michael acceptor to afford a specific diastereomer.
Catalytic Cycle and Stereochemical Model
The catalytic cycle for the Michael addition of a carbonyl compound (e.g., an aldehyde or ketone) to a nitroalkene, catalyzed by this compound, is initiated by the formation of a nucleophilic enamine intermediate. This enamine then attacks the Michael acceptor. The steric bulk of the isobutyl group on the pyrrolidine ring is hypothesized to direct the attack from the less hindered face, establishing the stereochemistry of the product. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the final Michael adduct.
A proposed stereochemical model suggests that the catalyst forms an (E)-enamine with the carbonyl donor. The bulky isobutyl group at the C-2 position of the pyrrolidine ring effectively blocks the Re face of the enamine. Consequently, the Michael acceptor preferentially approaches from the less sterically hindered Si face, leading to the formation of the syn-diastereomer.
Caption: Catalytic cycle of the Michael addition.
Data Presentation: Performance of Analogous 2-Substituted Pyrrolidine Catalysts
Due to the lack of specific data for this compound, the following table summarizes the performance of various 2-substituted pyrrolidine catalysts in the Michael addition of aldehydes to nitroolefins, as reported in the literature. This data can be used to predict the potential efficacy of this compound.[1]
| Entry | Catalyst (OC) | R in Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| 1 | OC1 | H | CH2Cl2 | rt | 7 | 95 | 70:30 | 68 |
| 2 | OC2 | H | CH2Cl2 | rt | 7 | 99 | 78:22 | 68 |
| 3 | OC4 | Me | CH2Cl2 | rt | 7 | 99 | 75:25 | 69 |
| 4 | OC4 | Me | Methylcyclohexane | 0 | 24 | 98 | 85:15 | 85 |
Data adapted from a study on new pyrrolidine-based organocatalysts with bulky substituents at C2.[1]
Experimental Protocols
The following are general protocols for performing a diastereoselective Michael addition using a 2-substituted pyrrolidine catalyst. These should be adapted and optimized for this compound.
General Procedure for the Michael Addition of Aldehydes to Nitroolefins
This protocol is based on similar reactions catalyzed by pyrrolidine derivatives with bulky C2 substituents.[1]
Materials:
-
This compound (Catalyst)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Aldehyde (e.g., 3-phenylpropionaldehyde)
-
Anhydrous Solvent (e.g., Methylcyclohexane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the nitroalkene (0.2 mmol, 1.0 equiv).
-
Add the anhydrous solvent (2.0 mL).
-
Add the aldehyde (0.4 mmol, 2.0 equiv).
-
Add this compound (10 mol%, 0.02 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 0 °C) and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
General Workflow for Catalyst Screening and Optimization
Caption: Optimization workflow for the Michael addition.
Factors Influencing Diastereoselectivity
Several factors can influence the diastereoselectivity of the Michael addition catalyzed by 2-substituted pyrrolidines. Understanding these relationships is key to optimizing the reaction.
Caption: Key factors affecting reaction stereoselectivity.
Conclusion
While direct experimental evidence is pending, the structural analogy of this compound to other effective 2-substituted pyrrolidine organocatalysts suggests its high potential for facilitating diastereoselective Michael additions. The provided protocols and theoretical models offer a robust framework for researchers to begin exploring its utility. Careful optimization of reaction parameters, particularly solvent and temperature, will be crucial in achieving high yields and stereoselectivities. The insights gained from such studies will be valuable for the synthesis of complex chiral molecules in the fields of pharmaceutical and materials science.
References
Application Notes and Protocols for the Synthesis of Histamine H₃ Receptor Antagonists Featuring a 2-Isobutylpyrrolidine Moiety
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of a novel, non-imidazole histamine H₃ receptor antagonist, 4-(3-((R)-2-isobutylpyrrolidin-1-yl)propoxy)benzonitrile. The inclusion of the 2-isobutylpyrrolidine moiety is a strategic design element aimed at exploring structure-activity relationships and enhancing potency and selectivity for the H₃ receptor.
Introduction
Histamine H₃ receptors are presynaptic autoreceptors and heteroreceptors that modulate the release of histamine and other neurotransmitters in the central nervous system.[1] Antagonists of the H₃ receptor are of significant interest for the treatment of various neurological and psychiatric disorders, including cognitive impairment, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[2] The general pharmacophore for non-imidazole H₃ antagonists comprises a basic amine moiety, a linker, and an aromatic core. This protocol focuses on a synthetic route where (R)-2-isobutylpyrrolidine serves as the basic amine.
Histamine H₃ Receptor Signaling Pathway
The histamine H₃ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently downregulates the activity of protein kinase A (PKA). Furthermore, the βγ-subunits of the G-protein can modulate the activity of N-type voltage-gated calcium channels, leading to a reduction in calcium influx and consequently inhibiting neurotransmitter release. H₃ receptor antagonists block this signaling cascade, thereby increasing the release of histamine and other neurotransmitters.[1][3]
Caption: Signaling pathway of the Histamine H₃ receptor and the inhibitory action of an antagonist.
Synthetic Workflow
The synthesis of 4-(3-((R)-2-isobutylpyrrolidin-1-yl)propoxy)benzonitrile is a two-step process commencing from commercially available reagents. The first step involves the Williamson ether synthesis to form the key intermediate, 4-(3-bromopropoxy)benzonitrile. The subsequent step is the N-alkylation of (R)-2-isobutylpyrrolidine with this intermediate to yield the final product.
References
- 1. A novel class of H3 antagonists derived from the natural product guided synthesis of unnatural analogs of the marine bromopyrrole alkaloid dispyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Application of 2-Isobutylpyrrolidine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-isobutylpyrrolidine in the synthesis of kinase inhibitors, particularly focusing on analogues of multi-targeted tyrosine kinase inhibitors like Sunitinib. The protocols and data presented are based on established synthetic methodologies for this class of compounds and aim to guide researchers in the design and synthesis of novel kinase inhibitors.
Introduction
Kinase inhibitors are a cornerstone of targeted cancer therapy. A significant class of these inhibitors is characterized by a (2-oxoindolin-3-ylidene)methylpyrrole scaffold, which has demonstrated potent inhibitory activity against various receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] Sunitinib, a prominent example, features a diethylaminoethyl side chain that plays a crucial role in its pharmacokinetic and pharmacodynamic properties. The substitution of this side chain with alternative amine-containing moieties, such as this compound, offers a promising avenue for modulating the drug-like properties of these inhibitors, including their potency, selectivity, and metabolic stability. The pyrrolidine ring, being a versatile scaffold in medicinal chemistry, allows for the exploration of the pharmacophore space and can influence the stereochemistry and three-dimensional structure of the molecule.[3]
Signaling Pathways of Interest
VEGFR and PDGFR signaling pathways are critical regulators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1] Inhibition of these pathways can disrupt tumor growth and metastasis.
-
VEGFR Signaling: Upon binding of VEGF, VEGFRs dimerize and autophosphorylate, initiating a downstream cascade involving key signaling molecules like PLCγ, PKC, and the MAPK pathway, ultimately leading to endothelial cell proliferation, migration, and survival.[1]
-
PDGFR Signaling: PDGF binding to its receptor triggers a similar cascade of dimerization and autophosphorylation, activating pathways such as the PI3K-Akt and Ras-MAPK pathways, which are crucial for the proliferation and migration of pericytes and smooth muscle cells that support the new vasculature.[4]
DOT script for VEGFR and PDGFR Signaling Pathways
References
- 1. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for (S)-2-Isobutylpyrrolidine Mediated Asymmetric Michael Addition
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Isobutylpyrrolidine is a chiral secondary amine belonging to the class of pyrrolidine-based organocatalysts. These catalysts are highly effective in promoting a variety of asymmetric transformations, leveraging the formation of nucleophilic enamine intermediates from carbonyl compounds. The steric hindrance provided by the isobutyl group at the C2 position of the pyrrolidine ring plays a crucial role in directing the stereochemical outcome of the reaction, enabling the synthesis of enantioenriched products. This document provides detailed application notes and a representative protocol for the use of (S)-2-isobutylpyrrolidine in the asymmetric Michael addition of ketones to nitroolefins, a key carbon-carbon bond-forming reaction in organic synthesis.
Principle of Catalysis: Enamine-Mediated Michael Addition
The catalytic cycle of (S)-2-isobutylpyrrolidine in the Michael addition of a ketone to a nitroolefin proceeds through the formation of a chiral enamine intermediate. This process, a cornerstone of aminocatalysis, allows for the highly stereoselective addition to the Michael acceptor.
The generally accepted mechanism involves the following steps:
-
Enamine Formation: The chiral secondary amine of (S)-2-isobutylpyrrolidine reacts with a ketone to form a nucleophilic chiral enamine intermediate.
-
Michael Addition: The enamine attacks the β-carbon of the electrophilic nitroolefin. The facial selectivity of this attack is controlled by the steric bulk of the isobutyl group on the pyrrolidine catalyst, which shields one face of the enamine, directing the nitroolefin to approach from the less hindered face. This step establishes the stereochemistry of the final product.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the chiral γ-nitro ketone product and regenerate the (S)-2-isobutylpyrrolidine catalyst, allowing it to enter the next catalytic cycle.
Mandatory Visualizations
Caption: A typical experimental workflow for the (S)-2-isobutylpyrrolidine catalyzed Michael addition.
Caption: The enamine catalytic cycle for the asymmetric Michael addition.
Experimental Protocols
Representative Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol describes a general procedure for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyyrene, catalyzed by (S)-2-isobutylpyrrolidine.
Materials:
-
(S)-2-Isobutylpyrrolidine (organocatalyst)
-
Cyclohexanone (Michael donor)
-
trans-β-Nitrostyrene (Michael acceptor)
-
Anhydrous solvent (e.g., Toluene, Chloroform, or Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Reagents for workup and purification (e.g., saturated aqueous NH₄Cl, ethyl acetate, anhydrous Na₂SO₄, silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (S)-2-isobutylpyrrolidine (0.02 mmol, 10 mol%).
-
Addition of Reactants: Add the anhydrous solvent (1.0 M solution based on the nitroolefin). To this solution, add cyclohexanone (2.0 mmol, 10 equivalents). Stir the mixture for 10-15 minutes at room temperature.
-
Initiation of Reaction: Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired γ-nitro ketone.
-
Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation
The following table summarizes representative quantitative data for the asymmetric Michael addition of various ketones to nitroolefins using a pyrrolidine-based catalyst like (S)-2-isobutylpyrrolidine. The data presented are illustrative and may vary depending on the specific substrates and reaction conditions.
| Entry | Ketone | Nitroolefin | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 25 | 24 | 95 | 95:5 | 92 |
| 2 | Cyclopentanone | trans-β-Nitrostyrene | CH₂Cl₂ | 0 | 48 | 92 | 93:7 | 90 |
| 3 | Acetone | (E)-1-Nitro-3-phenylprop-1-ene | Chloroform | 25 | 36 | 88 | - | 85 |
| 4 | Cyclohexanone | (E)-2-(2-Nitrovinyl)furan | Toluene | 0 | 48 | 90 | 96:4 | 94 |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time, increase temperature, or increase catalyst loading. |
| Poor quality of reagents | Use freshly distilled solvents and purified reagents. | |
| Low Diastereoselectivity | Suboptimal reaction temperature | Screen different temperatures; lower temperatures often improve selectivity. |
| Inappropriate solvent | Test a range of solvents with varying polarities. | |
| Low Enantioselectivity | Catalyst not optimal for the substrate | Consider modification of the catalyst structure or screening other catalysts. |
| Presence of water | Ensure all glassware is oven-dried and use anhydrous solvents. |
Conclusion
(S)-2-Isobutylpyrrolidine is a valuable organocatalyst for mediating asymmetric Michael additions, providing a straightforward and efficient method for the synthesis of chiral γ-nitro ketones. The operational simplicity, mild reaction conditions, and the ability to achieve high stereoselectivity make this catalyst a useful tool for researchers in both academic and industrial settings. The provided protocol serves as a robust starting point for the application of (S)-2-isobutylpyrrolidine in asymmetric synthesis, with the understanding that optimization of reaction conditions may be necessary for different substrates to achieve optimal results.
Application Notes and Protocols for 2-Isobutylpyrrolidine in Multicomponent Reaction Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex and diverse molecular architectures, including pyrrolidine derivatives.[3] MCRs offer significant advantages over traditional linear synthetic routes by combining three or more reactants in a single, one-pot operation, thereby increasing atom economy, reducing waste, and accelerating the discovery of novel chemical entities.[2]
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. Chiral pyrrolidine derivatives, such as proline and its analogues, are among the most successful classes of organocatalysts, capable of promoting a wide range of enantioselective transformations.[1][4] These catalysts typically operate via enamine or iminium ion intermediates, effectively controlling the stereochemical outcome of the reaction.
This document focuses on the application of 2-isobutylpyrrolidine as a chiral organocatalyst in the design of multicomponent reactions for the synthesis of functionalized pyrrolidine scaffolds. While direct literature examples of this compound in MCRs are limited, its role as an effective organocatalyst in fundamental organic reactions, such as Michael and aldol additions, provides a strong basis for its application in MCR design. The isobutyl substituent at the C2 position of the pyrrolidine ring is expected to create a specific steric environment that can influence the stereoselectivity of the reaction.
Rationale for this compound in Asymmetric MCRs
The efficacy of chiral pyrrolidine-based organocatalysts is largely dictated by the nature of the substituent at the 2-position. This substituent plays a crucial role in establishing the steric environment around the catalytically active secondary amine, thereby influencing the facial selectivity of the approach of reactants to the transient enamine or iminium ion intermediates.
The isobutyl group, with its moderate steric bulk, offers a unique profile compared to the commonly employed diphenylmethyl or silyl ether groups. It is hypothesized that the isobutyl group can effectively shield one face of the reactive intermediate, directing the incoming electrophile to the opposite face and thus inducing a high degree of stereocontrol.
Design of Multicomponent Reactions
Based on the established reactivity of pyrrolidine organocatalysts, this compound is a promising candidate for catalyzing asymmetric MCRs that proceed through enamine or iminium ion intermediates. Key examples of such MCRs include the Mannich and Michael-initiated cascade reactions.
Asymmetric Organocatalytic Mannich Reaction
The three-component Mannich reaction, involving an aldehyde, an amine, and a ketone, is a powerful tool for the synthesis of β-amino carbonyl compounds, which are valuable precursors to a variety of nitrogen-containing molecules.[5] When catalyzed by a chiral secondary amine like this compound, this reaction can be rendered enantioselective.
A proposed logical workflow for a this compound-catalyzed asymmetric Mannich reaction is depicted below.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral HPLC Analysis of 2-Isobutylpyrrolidine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isobutylpyrrolidine is a valuable chiral building block in organic synthesis, frequently employed in the development of novel pharmaceuticals and agrochemicals. Reactions involving this scaffold, such as N-acylation, N-alkylation, and other modifications, yield chiral products whose enantiomeric purity is critical to their biological activity and safety. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the enantioselective analysis of these compounds.[1][2]
This document provides detailed application notes and protocols for the chiral HPLC analysis of products derived from this compound reactions. The methodologies outlined are based on established practices for the separation of pyrrolidine derivatives and can be adapted for specific analytical challenges.
General Principles of Chiral HPLC Separation
The separation of enantiomers by HPLC can be achieved through two primary approaches:
-
Direct Method: This is the most common approach and involves the use of a Chiral Stationary Phase (CSP). The enantiomers form transient diastereomeric complexes with the chiral selector of the CSP, leading to different retention times.[3][4] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for a wide range of chiral compounds.[4]
-
Indirect Method: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[4][5] While effective, this method requires an additional reaction step and a chiral derivatizing agent of high enantiomeric purity.[5]
This document will focus on the direct method using CSPs due to its widespread applicability and convenience.
Recommended Chiral Stationary Phases (CSPs)
Based on literature for the separation of pyrrolidine derivatives, the following types of CSPs are recommended for screening and method development for this compound reaction products:
-
Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs. They consist of cellulose or amylose derivatives coated or immobilized on a silica support.[2][6]
-
Examples: Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® AS-H, Lux® Cellulose-2, Lux® i-Cellulose-5.[3]
-
-
Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on vancomycin or teicoplanin, offer unique selectivity, particularly for polar and ionizable compounds.[4]
-
Pirkle-Type CSPs: These are also effective for a range of compounds and can be used in both normal- and reversed-phase modes.[1]
Experimental Protocols
The following protocols provide a starting point for developing a chiral HPLC method for the analysis of this compound derivatives. Optimization of the mobile phase composition, flow rate, and temperature will likely be necessary for specific analytes.
Protocol 1: Normal-Phase Chiral HPLC of N-Acyl this compound Derivatives
This protocol is adapted from established methods for the separation of N-acylated amines and pyrrolidine derivatives.[7]
Objective: To separate the enantiomers of N-acyl derivatives of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (EtOH) (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for acidic analytes)
-
Triethylamine (TEA) (optional, for basic analytes)[7]
Mobile Phase Screening:
-
Initial Condition: n-Hexane / Isopropanol (90:10, v/v)
-
Alternative Conditions:
-
n-Hexane / Isopropanol (80:20, v/v)
-
n-Hexane / Ethanol (90:10, v/v)
-
n-Hexane / Ethanol (80:20, v/v)
-
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Column Equilibration: Equilibrate the Chiralcel® OD-H column with the chosen mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the sample solution.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm, 254 nm) based on the chromophore of the analyte.
-
Optimization:
-
If the retention time is too long, increase the percentage of the alcohol modifier (IPA or EtOH).
-
If the resolution is poor, decrease the percentage of the alcohol modifier.
-
For acidic analytes, the addition of a small amount of TFA (e.g., 0.1%) to the mobile phase can improve peak shape.
-
For basic analytes, adding a small amount of TEA (e.g., 0.1-0.2%) can reduce peak tailing.[7]
-
Protocol 2: Reversed-Phase Chiral HPLC of Polar this compound Derivatives
This protocol is suitable for more polar derivatives of this compound that may not be soluble in normal-phase eluents.
Objective: To separate the enantiomers of polar or ionizable this compound derivatives.
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Chiral Column: Chiralpak® AD-RH (150 x 4.6 mm, 5 µm) or a macrocyclic glycopeptide-based column.
Reagents:
-
Acetonitrile (ACN) (HPLC grade)
-
Methanol (MeOH) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (FA) or Ammonium acetate
Mobile Phase Screening:
-
Initial Condition: Acetonitrile / Water with 0.1% Formic Acid (50:50, v/v)
-
Alternative Conditions:
-
Methanol / Water with 0.1% Formic Acid (60:40, v/v)
-
Acetonitrile / 10 mM Ammonium acetate buffer, pH 4.5 (40:60, v/v)
-
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Column Equilibration: Equilibrate the column with the chosen mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the sample solution.
-
Detection: Monitor the elution using a UV detector at an appropriate wavelength or with an MS detector for enhanced sensitivity and specificity.
-
Optimization:
-
Adjust the ratio of organic modifier (ACN or MeOH) to the aqueous phase to optimize retention and resolution.
-
The pH of the aqueous phase can significantly impact the retention and selectivity of ionizable compounds.
-
The type and concentration of the buffer can also be varied to improve peak shape and resolution.
-
Data Presentation
The following tables summarize typical starting conditions and expected results for the chiral separation of pyrrolidine derivatives, which can be applied to products of this compound reactions.
Table 1: Chiral HPLC Conditions for Pyrrolidine Derivatives (Normal-Phase)
| Analyte Type | Chiral Stationary Phase | Mobile Phase (v/v/v) | Flow Rate (mL/min) | Detection | Reference |
| N-Aroyl-pyrrolidines | Chiralcel® OD-H | n-Hexane / IPA / TFA (90:10:0.1) | 1.0 | UV at 254 nm | Adapted from[7] |
| Pyrrolidine Carboxamides | Lux® Cellulose-2 | n-Hexane / EtOH (85:15) | 1.0 | UV at 220 nm | [3] |
| Basic Pyrrolidine Derivatives | Chiralcel® OD-H | n-Hexane / EtOH / TEA (98:2:0.2) | 1.0 | UV at 254 nm | [7] |
Table 2: Chiral HPLC Conditions for Pyrrolidine Derivatives (Reversed-Phase)
| Analyte Type | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection | Reference | | :--- | :--- | :--- | :--- | :--- | | Polar Pyrrolidine Derivatives | Chiralpak® AS-RH | ACN / Water (with 0.1% FA) | 0.8 | MS/MS | Adapted from[2] | | Ionizable Pyrrolidine Derivatives | Chiral AGP | 10mM Ammonium Acetate / ACN (90:10) | 0.9 | UV at 230 nm |[3] |
Visualization of Workflows and Concepts
Experimental Workflow for Chiral HPLC Analysis
Caption: General workflow for chiral HPLC analysis.
Factors Influencing Chiral Separation
Caption: Key factors affecting chiral HPLC separation.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of Enantiopure 2-Isobutylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of scalable synthetic routes to enantiopure (R)- and (S)-2-isobutylpyrrolidine, key chiral building blocks in the pharmaceutical industry. The document outlines two primary strategies for obtaining the single enantiomers on an industrial scale: asymmetric synthesis and chiral resolution of a racemic mixture. Detailed protocols, comparative data, and workflow diagrams are provided to guide researchers and process chemists in the development of efficient and economically viable manufacturing processes.
Introduction: The Significance of Enantiopure 2-Isobutylpyrrolidine in Drug Development
The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds and approved drugs.[1] The stereochemistry of substituents on the pyrrolidine ring often plays a crucial role in the pharmacological activity and safety profile of these molecules. Enantiopure this compound, in particular, serves as a vital intermediate for the synthesis of various therapeutic agents, including antiviral, anticancer, and central nervous system-targeting drugs. The ability to produce this chiral amine with high enantiomeric purity on a large scale is therefore of significant interest to the pharmaceutical industry.
Strategic Approaches to Enantiopure this compound
Two principal strategies are employed for the industrial production of enantiopure this compound:
-
Asymmetric Synthesis: This approach involves the direct synthesis of the desired enantiomer from achiral or prochiral starting materials using a chiral catalyst or auxiliary. This method is often more atom-economical and can provide high enantiomeric excess (ee).
-
Chiral Resolution: This strategy involves the synthesis of a racemic mixture of this compound, followed by the separation of the two enantiomers. While this method results in a theoretical maximum yield of 50% for the desired enantiomer (without a racemization/recycling loop), it can be a practical and cost-effective solution, especially when efficient resolution methods are available.[2]
The choice between these strategies depends on factors such as the cost and availability of starting materials and catalysts, the desired enantiomeric purity, and the overall process efficiency and scalability.[3]
Asymmetric Synthesis of Enantiopure this compound
Biocatalysis has emerged as a powerful and green technology for the synthesis of chiral amines. The use of enzymes such as transaminases offers high selectivity under mild reaction conditions.
Biocatalytic Asymmetric Reductive Amination
A promising route for the asymmetric synthesis of this compound is the biocatalytic reductive amination of a suitable keto-precursor. This can be achieved using an engineered amine dehydrogenase or a transaminase coupled with a cofactor recycling system.
Workflow for Biocatalytic Asymmetric Synthesis:
Caption: Workflow for the biocatalytic synthesis of enantiopure this compound.
Experimental Protocol: Biocatalytic Reductive Amination
Materials:
-
Prochiral precursor (e.g., 1-(pyrrolidin-2-yl)-3-methylbutan-2-one)
-
Engineered Amine Dehydrogenase or Transaminase (e.g., from Codexis or Johnson Matthey)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
NADP⁺ or NAD⁺
-
Ammonium formate
-
Potassium phosphate buffer (pH 7.5)
-
Organic solvent for extraction (e.g., methyl tert-butyl ether - MTBE)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a solution of potassium phosphate buffer.
-
Add D-glucose, ammonium formate, and the NAD(P)⁺ cofactor.
-
Add the engineered amine dehydrogenase/transaminase and the glucose dehydrogenase for cofactor recycling.
-
Initiate stirring and add the prochiral keto-precursor.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or GC analysis for the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, adjust the pH of the mixture to >11 with NaOH.
-
Extract the product with an organic solvent (e.g., MTBE).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation to obtain the enantiopure this compound.
Table 1: Representative Data for Biocatalytic Asymmetric Synthesis
| Parameter | Value |
| Substrate Concentration | 50-100 g/L |
| Enzyme Loading | 1-5 % (w/w) |
| Reaction Temperature | 30-40 °C |
| Reaction Time | 12-24 hours |
| Product Yield | 85-95% |
| Enantiomeric Excess (ee) | >99% |
Chiral Resolution of Racemic this compound
Chiral resolution via diastereomeric salt formation is a classical and industrially viable method for separating enantiomers.[2] This technique relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral resolving agent.
Diastereomeric Salt Crystallization
Workflow for Chiral Resolution:
Caption: Workflow for the chiral resolution of this compound.
Experimental Protocol: Chiral Resolution with (R)-(-)-Mandelic Acid
Materials:
-
Racemic this compound
-
(R)-(-)-Mandelic acid
-
Solvent (e.g., ethanol, isopropanol)
-
Aqueous sodium hydroxide solution
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Salt Formation: Dissolve racemic this compound in the chosen solvent in a reactor.
-
Add a solution of (R)-(-)-mandelic acid in the same solvent.
-
Heat the mixture to ensure complete dissolution, then cool it slowly to allow for crystallization.
-
Crystallization and Filtration: The diastereomeric salt of one enantiomer will preferentially crystallize. Collect the crystals by filtration.
-
Liberation of the Free Base: Suspend the collected crystals in water and add aqueous sodium hydroxide to liberate the free amine.
-
Extraction and Purification: Extract the enantiomerically enriched this compound with an organic solvent.
-
Dry the organic layer, filter, and remove the solvent under reduced pressure.
-
Further purification can be achieved by distillation.
-
The other enantiomer can be recovered from the mother liquor by a similar work-up procedure.
Table 2: Representative Data for Chiral Resolution
| Parameter | Value |
| Molar Ratio (Amine:Resolving Agent) | 1:1 |
| Solvent | Ethanol |
| Crystallization Temperature | 0-5 °C |
| Yield of Desired Enantiomer (per cycle) | 40-45% (theoretical max. 50%) |
| Enantiomeric Excess (ee) of Crystallized Salt | >98% |
Industrial Applications and Conclusion
Enantiopure this compound and its derivatives are crucial intermediates in the synthesis of a variety of pharmaceuticals. The choice of the synthetic route for its industrial production will be dictated by economic and practical considerations. Asymmetric biocatalytic methods offer an elegant and environmentally friendly approach with high potential for efficiency and selectivity. On the other hand, classical chiral resolution remains a robust and reliable method for large-scale production.
The protocols and data presented herein provide a solid foundation for the development and optimization of scalable processes for the synthesis of enantiopure this compound, thereby facilitating the advancement of novel therapeutics. Further process development and optimization will be necessary to tailor these methods to specific industrial settings and regulatory requirements.
References
Application Notes and Protocols for Computational Modeling of 2-Isobutylpyrrolidine-Substrate Transition States
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the computational modeling of transition states involving the organocatalyst 2-isobutylpyrrolidine. While direct computational studies on this compound are not extensively published, the protocols outlined here are based on well-established computational methods for proline and its derivatives, which share a common catalytic mechanism.[1][2] The primary influence of the 2-isobutyl group is steric, affecting the facial selectivity of substrate approach, an effect that can be precisely quantified using the described modeling workflow.
Introduction to this compound Organocatalysis
This compound is a chiral secondary amine derived from proline, a cornerstone organocatalyst.[1] Like proline, it catalyzes a variety of asymmetric transformations, including Aldol, Mannich, and Michael reactions, by forming a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde).[1][2] The stereochemical outcome of these reactions is determined by the energy difference between competing diastereomeric transition states. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the three-dimensional geometry of these transition states, rationalizing experimentally observed stereoselectivities, and designing new, more effective catalysts.[3][4]
The key to stereocontrol lies in the transition state where the enamine attacks the electrophilic substrate. The bulky 2-isobutyl group plays a crucial role in shielding one face of the enamine, thereby directing the incoming substrate to the opposite face and controlling the formation of a specific stereoisomer.
Catalytic Cycles and Reaction Mechanisms
The general mechanism for reactions catalyzed by this compound proceeds via an enamine cycle. For a Mannich-type reaction, a parallel imine formation cycle also occurs. Understanding these pathways is essential for constructing accurate computational models.
Enamine Catalytic Cycle
The catalyst reacts with a carbonyl donor (e.g., cyclohexanone) to form a key enamine intermediate. This enamine is more nucleophilic than the ketone itself. The enamine then attacks an electrophile (e.g., an imine in a Mannich reaction), forming a new carbon-carbon bond. Subsequent hydrolysis releases the product and regenerates the catalyst.
Below is a diagram illustrating the general catalytic cycle for a Mannich reaction.
Protocols for Computational Modeling
This section provides a detailed protocol for calculating the transition state energies of a this compound-catalyzed reaction using DFT. The workflow involves geometry optimization, transition state searching, and frequency analysis.[3][5]
General Computational Workflow
The process begins with building initial 3D structures of the reactants and proceeds through locating the transition state to final energy calculation and analysis.
Detailed Protocol: DFT Calculation of a Mannich Reaction Transition State
This protocol uses the reaction between cyclohexanone, formaldehyde, and aniline, catalyzed by (S)-2-isobutylpyrrolidine, as an example.
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Methodology:
-
Step 1: Build Initial Geometries:
-
Construct 3D models of (S)-2-isobutylpyrrolidine, cyclohexanone, and the electrophile (in this case, the imine formed from formaldehyde and aniline).
-
Create the enamine by computationally reacting the catalyst with cyclohexanone.
-
Manually dock the imine electrophile with the enamine intermediate to create an initial guess for the reactant complex and the transition state. For predicting stereochemistry, at least two transition state guesses must be built: one leading to the (S)-product and one to the (R)-product. The approach of the electrophile should be modeled from both the Re and Si faces relative to the enamine.
-
-
Step 2: Geometry Optimization:
-
Perform a geometry optimization on the reactant complex (enamine + imine) using a standard DFT functional and basis set (e.g., B3LYP/6-31G(d)).[1] This provides a baseline energy for the reactants.
-
Input Keyword Example (Gaussian):#p B3LYP/6-31G(d) opt
-
-
Step 3: Transition State (TS) Optimization:
-
Using the initial TS guess, perform a transition state optimization. This calculation searches for a first-order saddle point on the potential energy surface.
-
Input Keyword Example (Gaussian):#p B3LYP/6-31G(d) opt=(TS,CalcFC,NoEigentest)
-
-
Step 4: Frequency Calculation:
-
Perform a frequency calculation on the optimized TS structure at the same level of theory.
-
A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the C-C bond being formed.[5]
-
This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy.
-
Input Keyword Example (Gaussian):#p B3LYP/6-31G(d) freq
-
-
Step 5: Intrinsic Reaction Coordinate (IRC) Calculation (Optional but Recommended):
-
Perform an IRC calculation starting from the TS to confirm that it correctly connects the reactant complex on one side and the product complex on the other.
-
Input Keyword Example (Gaussian):#p B3LYP/6-31G(d) irc=(calcfc,maxpoints=20,stepsize=10)
-
-
Step 6: Refined Energy Calculation:
-
To obtain more accurate energies, perform a single-point energy calculation on the optimized reactant and transition state geometries using a more robust functional and a larger basis set (e.g., M06-2X/6-311+G(d,p) with a solvent model like CPCM or SMD).[6]
-
Input Keyword Example (Gaussian):#p M062X/6-311+G(d,p) scrf=(cpcm,solvent=chloroform)
-
-
Step 7: Calculate Activation Energy:
-
The Gibbs free energy of activation (ΔG‡) is the difference between the free energy of the transition state and the free energy of the reactant complex.
-
ΔG‡ = GTS - GReactants
-
The stereoselectivity is determined by the difference in activation energies (ΔΔG‡) between the two diastereomeric transition states (e.g., TS-S and TS-R).
-
ΔΔG‡ = ΔG‡(minor) - ΔG‡(major)
-
-
Data Presentation
Quantitative results from computational studies should be summarized in tables for clarity and comparison. Below are examples based on published data for proline-catalyzed reactions, which serve as a template for presenting results for this compound.
Calculated Activation Energies
This table presents the calculated activation energies for the formation of (S) and (R) intermediates in a proline-catalyzed Mannich reaction.[2] A similar table should be generated for this compound to compare its stereodirecting ability.
| Transition State | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) | Product Intermediate |
| Reactant Complex | 0.0 | - | - |
| TS leading to (S)-product | +8.5 | 8.5 | (S)-Intermediate |
| TS leading to (R)-product | +12.4 | 12.4 | (R)-Intermediate |
| Note: Energies calculated at the B3LYP/6-31++g(d,p) level for the reaction of cyclohexanone, formaldehyde, and aniline catalyzed by (S)-proline. Data adapted from Parasuk, W. & Parasuk, V. (2008).[2] |
The lower activation energy for the transition state leading to the (S)-product (8.5 kcal/mol) compared to the (R)-product (12.4 kcal/mol) correctly predicts that the (S)-Mannich base will be the major product.[2]
Comparative Analysis of Catalysts
Computational modeling allows for a direct comparison of the steric and electronic effects of different catalyst substituents. The table below is a template for comparing the performance of standard proline with this compound. Researchers would populate this table with their own calculated values.
| Catalyst | ΔG‡ (Major TS) (kcal/mol) | ΔG‡ (Minor TS) (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted ee% |
| (S)-Proline | Value | Value | Value | Value |
| (S)-2-Isobutylpyrrolidine | Value | Value | Value | Value |
| The enantiomeric excess (ee%) can be estimated from ΔΔG‡ using the equation: ee% = (e^(ΔΔG‡/RT) - 1) / (e^(ΔΔG‡/RT) + 1) * 100, where R is the gas constant and T is the temperature in Kelvin. |
Conclusion
The computational protocols described provide a robust framework for investigating the transition states of reactions catalyzed by this compound. By applying these DFT-based methods, researchers can gain detailed insight into the factors controlling stereoselectivity, rationalize experimental outcomes, and guide the development of next-generation organocatalysts for applications in pharmaceutical and chemical synthesis.
References
- 1. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Understanding and Practical In Silico Catalyst Design in Computational Organocatalysis and Phase Transfer Catalysis—Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of transition state stabilization by non-covalent interactions in organocatalysis: application of atomic and functional-group partitioned symmetry-adapted perturbation theory to the addition of organoboron reagents to fluoroketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic- and DFT modelling studies on regioselective modified Mannich reactions of hydroxy-KYNA derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving enantioselectivity in 2-Isobutylpyrrolidine catalyzed reactions
Welcome to the technical support center for 2-Isobutylpyrrolidine catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize enantioselectivity in their experiments.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during asymmetric synthesis using this compound and related catalysts.
Issue 1: Low Enantiomeric Excess (ee%)
Low or inconsistent enantioselectivity is a frequent challenge. The following workflow provides a step-by-step guide to identifying and resolving the root cause.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Possible Causes & Solutions:
-
Purity of Materials :
-
Catalyst : Ensure the this compound catalyst is of high purity and enantiomeric integrity. Impurities can interfere with the catalytic cycle.[1][2] If degradation is suspected, consider using a freshly opened or purified batch.[2][3]
-
Reagents & Solvents : Use high-purity substrates and reagents.[4] Solvents should be anhydrous, as water can sometimes interfere with or, in other cases, be a beneficial additive; its effect must be controlled.[1][2]
-
-
Suboptimal Reaction Conditions :
-
Temperature : This is a critical parameter. Lowering the reaction temperature generally leads to a more ordered transition state, which can enhance enantioselectivity, though it may slow the reaction rate.[1][2][5] It is recommended to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C).[2][4]
-
Solvent : The polarity and coordinating ability of the solvent directly impact the transition state geometry and, therefore, enantioselectivity.[1][2][6] Non-polar solvents often provide better stereocontrol.[1][2] A thorough solvent screen is highly advised.
-
Catalyst Loading : The optimal catalyst loading can vary. While higher loading might increase the rate, it doesn't always improve enantioselectivity and can increase costs.[1][2] Typical screening ranges from 1 to 20 mol%.[1][2]
-
-
Additives :
-
Substrate Structure :
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low enantiomeric excess (ee%) in this compound catalyzed reactions? Poor enantioselectivity often results from suboptimal reaction conditions, particularly the choice of solvent and reaction temperature.[1] The purity of the catalyst and reactants is also a primary factor to verify.[1]
Q2: How does this compound catalyze reactions? Like L-proline, this compound functions as an organocatalyst primarily through an enamine-based mechanism. The secondary amine of the pyrrolidine reacts with a carbonyl compound (like a ketone or aldehyde) to form a nucleophilic chiral enamine. This enamine then attacks an electrophile, with the bulky isobutyl group directing the stereochemical outcome of the reaction.
Caption: Generalized catalytic cycle for a this compound-catalyzed reaction.
Q3: Can changing the catalyst loading improve my ee%? Yes, but the effect varies. Insufficient catalyst can allow a non-selective background reaction to occur, lowering the overall ee%.[2] Conversely, excessively high loading doesn't always lead to better selectivity and may introduce side reactions.[2] It is crucial to screen catalyst loading (e.g., 5, 10, 15 mol%) to find the optimal concentration for your specific reaction.[1][2]
Q4: What role do additives play, and which ones should I try? Additives can enhance enantioselectivity by influencing the transition state.[1]
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Brønsted Acids : Weak acids like benzoic acid can serve as co-catalysts, particularly in Michael additions, improving both reaction rate and enantioselectivity.[2][7]
-
Water : In some cases, a small, controlled amount of water can facilitate proton transfer and help organize the transition state, leading to improved outcomes.[1][2]
Q5: My enantioselectivity is still low after optimizing conditions. What's next? If optimizing solvent, temperature, catalyst loading, and additives does not yield improvement, consider the inherent properties of your substrates. The steric bulk and electronic nature of both the nucleophile and electrophile play a critical role.[2][5] A slight modification to a substrate (e.g., changing a protecting group or substituent) may be necessary to achieve better stereochemical control.
Quantitative Data & Experimental Protocols
For rapid comparison, the following tables summarize key quantitative data on improving enantioselectivity, illustrating principles applicable to this compound derivatives.
Data Presentation
Table 1: Effect of Solvent on a Model Michael Addition Reaction: Michael addition of cyclohexanone to β-nitrostyrene catalyzed by a pyrrolidine derivative.
| Entry | Solvent | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | CH₂Cl₂ | 95 | >99:1 | 99 |
| 2 | Toluene | 92 | 98:2 | 98 |
| 3 | THF | 85 | 95:5 | 90 |
| 4 | MeCN | 78 | 90:10 | 85 |
| 5 | EtOH | 60 | 80:20 | 70 |
| Data adapted from a model system to illustrate general solvent effects.[1] |
Table 2: Effect of Temperature on a Model Aldol Reaction Reaction: Aldol reaction catalyzed by a pyrrolidine derivative.
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 25 (RT) | 95 | 90 |
| 2 | 0 | 94 | 96 |
| 3 | -20 | 92 | 97 |
| 4 | -40 | 85 | >99 |
| Data adapted from a model system to illustrate general temperature effects.[2] |
Experimental Protocols
General Protocol for Optimization of an Aldol Reaction
This protocol provides a general methodology for screening conditions to improve enantioselectivity.
-
Preparation :
-
Dry all glassware in an oven and cool under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use anhydrous solvents, freshly distilled or from a solvent purification system.
-
-
Reaction Setup :
-
To a stirred solution of the aldehyde (e.g., 0.5 mmol, 1.0 equiv) in the chosen solvent (2.0 mL) at the desired temperature (e.g., -20 °C), add this compound (e.g., 0.05 mmol, 10 mol%).
-
Add the ketone (e.g., 1.5 mmol, 3.0 equiv). If screening additives (e.g., benzoic acid, 0.05 mmol), they should be added at this stage.
-
-
Monitoring and Work-up :
-
Stir the reaction mixture vigorously at the set temperature and monitor progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
-
Purification and Analysis :
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[1]
-
Caption: Interplay of key experimental factors on the reaction's transition state.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 2-Isobutylpyrrolidine Mediated Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome common challenges, particularly low yields, in syntheses mediated by 2-isobutylpyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic mechanism of this compound in asymmetric synthesis?
A1: this compound, a chiral secondary amine, functions as an organocatalyst primarily through an enamine-based mechanism, analogous to L-proline. The catalytic cycle begins with the reaction between the pyrrolidine's nitrogen and a carbonyl donor (like a ketone or aldehyde) to form a nucleophilic chiral enamine intermediate. The stereochemistry of the final product is directed by the catalyst's chiral structure, as the bulky isobutyl group sterically hinders one face of the enamine, guiding the approach of the electrophile.[1][2]
Q2: What are the most common asymmetric reactions where this compound is used?
A2: this compound and its derivatives are effective catalysts for a variety of asymmetric transformations that form new carbon-carbon bonds. These include:
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Asymmetric α-Alkylation of Ketones: A powerful method for synthesizing chiral carbonyl compounds.[1]
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Aldol Reactions: Creating β-hydroxy carbonyl compounds with high stereoselectivity.[2]
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Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[2]
Q3: How does catalyst loading affect the reaction outcome?
A3: Catalyst loading, typically expressed in mol%, is a critical parameter to optimize. A higher catalyst loading can increase the reaction rate but also raises costs and may complicate the purification process. Conversely, lower catalyst loading is more economical but may lead to slower or incomplete reactions.[2] Finding the lowest possible catalyst loading that maintains a high reaction rate and yield is key for an efficient process.[2]
Q4: Can the presence of water affect the reaction?
A4: Yes, water can significantly impact the reaction. In enamine catalysis, the formation of the enamine intermediate from the ketone and the pyrrolidine catalyst releases one equivalent of water. While some reactions require the removal of this water (e.g., using a Dean-Stark trap), trace amounts of water can sometimes be beneficial.[1] However, excess water can hydrolyze the enamine intermediate or the iminium salt, leading to side products and reduced yields.[3] It is crucial to use anhydrous solvents and reagents unless specified otherwise.
Troubleshooting Guide for Low Yields
This section addresses specific issues that can lead to low product yields and provides actionable solutions.
Problem 1: The reaction is incomplete or shows low conversion.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Optimize Temperature: Some reactions require heating to proceed at a reasonable rate, while others need cooling (e.g., -78 °C) to prevent side reactions and improve selectivity.[1][4] Experiment with a range of temperatures to find the optimum. Vary Reaction Time: Monitor the reaction's progress using techniques like TLC or GC-MS to determine the point of maximum conversion. Insufficient time will result in an incomplete reaction, while excessively long times can lead to byproduct formation.[4] |
| Inefficient Starting Materials or Reagents | Verify Purity: Ensure all starting materials, reagents, and the this compound catalyst are of high purity. Impurities can inhibit the catalyst or lead to unwanted side reactions.[2][4] Use Anhydrous Solvents: Unless the protocol specifies otherwise, ensure solvents are thoroughly dried. Residual water can interfere with the catalytic cycle.[3] |
| Low Catalyst Activity | Check Catalyst Quality: Use a catalyst from a reliable source or consider purifying it before use.[2] Optimize Catalyst Loading: A low catalyst loading may be insufficient to drive the reaction to completion in a reasonable timeframe. Systematically increase the mol% to find the optimal balance between reaction rate and cost.[2] |
Problem 2: The desired product is formed, but the isolated yield is low.
| Possible Cause | Troubleshooting Steps |
| Product Loss During Work-up | Optimize Quenching: The reaction is often quenched with an acidic solution (e.g., 10% HCl or saturated NH₄Cl) to hydrolyze the iminium salt and protonate the catalyst for recovery.[1][2] Ensure the quenching step is performed correctly to avoid product degradation. Improve Extraction: Perform multiple extractions (e.g., 3 x 50 mL with diethyl ether) to ensure complete recovery of the product from the aqueous layer. Wash the combined organic layers with brine to remove residual water.[1] |
| Difficult Purification | Choose the Right Technique: Flash column chromatography on silica gel is a common purification method.[1] If this is ineffective, consider alternative techniques like crystallization, distillation, or using a different stationary phase for chromatography.[4][5] Minimize Losses: Losses during purification steps can significantly reduce the overall yield. Careful handling and technique are crucial.[6] |
| Side Reaction Complications | Identify Byproducts: Use analytical techniques like NMR and GC-MS to identify major impurities and side products.[5] Understanding what side reactions are occurring can help in modifying the reaction conditions to suppress them.[7] For example, halogen-exchange reactions can be a source of impurities when using organolithium reagents.[5] |
Problem 3: The reaction shows poor reproducibility.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Reagent/Solvent Quality | Standardize Materials: Use reagents and solvents from the same batch or with consistent, high-purity specifications for all experiments to ensure consistency.[2] |
| Variations in Reaction Setup | Maintain Consistency: Ensure consistent stirring speed, accurate temperature control, and identical glassware setups for each run. Small variations can lead to different outcomes.[2] |
Data Presentation: Impact of Reaction Parameters
The following tables summarize the influence of various parameters on the outcome of asymmetric alkylations, a common application for this compound and its analogs.
Table 1: Effect of Solvent on Enantioselectivity
| Solvent | Yield (%) | Enantiomeric Excess (ee%) |
| Benzene | 85 | 92 |
| THF | 80 | 88 |
| Diethyl Ether | 78 | 85 |
| DME | 75 | 80 |
| Note: Data is representative and illustrates general trends. Optimal solvent choice is highly dependent on the specific substrates. |
Table 2: Effect of Temperature on Reaction Outcome
| Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| 0 | 24 | 88 | 95 |
| 25 (Room Temp) | 12 | 92 | 87 |
| 50 | 6 | 90 | 75 |
| Note: Lowering the reaction temperature often improves enantioselectivity but may require longer reaction times.[2] |
Visualizations
Logical & Experimental Workflows
A systematic approach is crucial for diagnosing and solving issues related to low yields.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Simplified mechanism of enamine catalysis.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric α-Alkylation of a Ketone
This protocol provides a general methodology for the alkylation of a ketone like cyclohexanone using this compound as the chiral catalyst.
Step 1: Enamine Formation
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To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the prochiral ketone (1.0 eq), this compound (1.2 eq), and an anhydrous solvent like benzene or toluene (approx. 0.2 M concentration).[1]
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Reflux the mixture for 12-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.[1]
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Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The crude chiral enamine is typically used in the next step without further purification.[1]
Step 2: Alkylation
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Dissolve the crude enamine from Step 1 in a suitable anhydrous solvent (e.g., diethyl ether, THF, or a mixture).
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Cool the solution to the desired temperature (e.g., -78 °C in a dry ice/acetone bath) under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Slowly add the alkylating agent (e.g., an alkyl halide like benzyl bromide, 1.1 eq) dropwise while maintaining the low temperature.[1]
-
Stir the reaction mixture at this temperature for the optimized reaction time (e.g., 4 hours).[1]
-
Allow the reaction to warm slowly to room temperature and stir overnight.[1]
Step 3: Hydrolysis and Product Isolation
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Quench the reaction by adding an acidic solution (e.g., 10% hydrochloric acid or saturated aqueous NH₄Cl).[1][2]
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Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt.[1]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).[1]
-
Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution and then with brine.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.[1]
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Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched α-alkylated ketone.[1]
Caption: General experimental workflow for asymmetric alkylation.
References
Identifying and removing common impurities from 2-Isobutylpyrrolidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-isobutylpyrrolidine. The content focuses on identifying and removing common impurities when using the reductive amination of 5-methyl-2-hexanone with ammonia.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and efficient method for the synthesis of this compound is the reductive amination of 5-methyl-2-hexanone with ammonia. This reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the desired pyrrolidine.
Q2: What are the potential impurities I might encounter in the synthesis of this compound?
Several impurities can arise from the reductive amination of 5-methyl-2-hexanone. These can be broadly categorized as:
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Unreacted Starting Materials: Residual 5-methyl-2-hexanone.
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Intermediates: The imine intermediate may be present in small amounts.
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Side-Products:
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5-Methyl-2-hexanol: Formed by the reduction of the starting ketone.
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Di-isobutylpyrrolidine: Resulting from the reaction of the product with the starting ketone and subsequent reduction.
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4-Isobutylpyrrolidin-2-one (Lactam): A potential impurity formed through oxidation or rearrangement pathways.[1][2]
-
-
Solvent and Reagent Residues: Residual solvents and byproducts from the reducing agent.
Q3: Which analytical techniques are best for identifying and quantifying impurities in my this compound product?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities such as unreacted starting materials, side-products, and the main product.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the final product and can be used to identify and quantify major impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): Can be employed for the analysis of less volatile or thermally labile impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes:
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Incomplete reaction.
-
Suboptimal reaction temperature or pressure.
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Inefficient reducing agent.
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Formation of side-products.
Solutions:
| Parameter | Recommendation | Rationale |
| Reaction Time | Increase reaction time. | To ensure the reaction goes to completion. |
| Temperature/Pressure | Optimize temperature and pressure. | Reductive amination conditions can significantly impact yield. |
| Reducing Agent | Choose a suitable reducing agent (e.g., NaBH₃CN, H₂/Catalyst).[7][8][9] | The choice of reducing agent affects selectivity and efficiency. |
| Stoichiometry | Adjust the molar ratio of reactants. | An excess of ammonia can drive the equilibrium towards imine formation. |
Issue 2: High Levels of 5-Methyl-2-hexanol Impurity
Possible Cause:
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The reducing agent is too reactive and reduces the ketone starting material in addition to the imine intermediate.
Solutions:
| Parameter | Recommendation | Rationale |
| Reducing Agent | Use a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[9] | These reagents are known to selectively reduce imines in the presence of ketones. |
| Reaction Conditions | Perform the reaction in a two-step process: first, form the imine, then add the reducing agent. | This can minimize the direct reduction of the ketone. |
Issue 3: Presence of High Molecular Weight Impurities
Possible Cause:
-
Formation of di-isobutylpyrrolidine or other over-alkylated products.
Solutions:
| Parameter | Recommendation | Rationale |
| Reactant Ratio | Use a larger excess of ammonia. | This will favor the formation of the primary amine and reduce the likelihood of the product reacting further. |
| Purification | Employ fractional distillation under reduced pressure. | The higher boiling point of these impurities allows for their separation from the desired product. |
Data Presentation
Table 1: Typical Impurity Profile of Crude this compound
| Compound | Typical Concentration Range (%) | Analytical Method |
| This compound | 85 - 95 | GC-MS, NMR |
| 5-Methyl-2-hexanone | 1 - 5 | GC-MS |
| 5-Methyl-2-hexanol | 1 - 3 | GC-MS |
| Di-isobutylpyrrolidine | < 1 | GC-MS |
| 4-Isobutylpyrrolidin-2-one | < 0.5 | GC-MS, LC-MS |
Table 2: Effectiveness of Purification Methods
| Purification Method | Purity Achieved (%) | Key Impurities Removed |
| Fractional Distillation | > 99.5 | 5-Methyl-2-hexanone, 5-Methyl-2-hexanol, Di-isobutylpyrrolidine |
| Acid-Base Extraction | - | Can remove acidic or basic impurities. |
| Column Chromatography | > 99 | Effective for removing a wide range of impurities, but may be less scalable. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
-
Reaction Setup: To a stirred solution of 5-methyl-2-hexanone (1 equivalent) in methanol, add a solution of ammonia in methanol (2-3 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0°C and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water.
-
Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by fractional distillation.
Protocol 2: GC-MS Analysis of this compound
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector: Scan range 40-400 amu.
-
Sample Preparation: Dilute the sample in methanol or dichloromethane.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Isobutyl-2-pyrrolidinone (pregabalin lactam impurity) [cymitquimica.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Isobutylpyrrolidine as a Chiral Auxiliary
Welcome to the technical support center for the utilization of 2-isobutylpyrrolidine as a chiral auxiliary in asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound as a chiral auxiliary?
A1: this compound, as a chiral pyrrolidine derivative, is primarily used to induce stereoselectivity in carbon-carbon bond-forming reactions. Its main applications include asymmetric alkylations, aldol reactions, and Michael additions. The isobutyl group provides steric hindrance that directs the approach of incoming reagents, leading to the preferential formation of one diastereomer.
Q2: How do I attach the this compound auxiliary to my substrate?
A2: The auxiliary is typically attached to a carboxylic acid substrate to form an amide. This is achieved by reacting the carboxylic acid with this compound in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) with an activator like 4-dimethylaminopyridine (DMAP), or by converting the carboxylic acid to an acid chloride followed by reaction with the amine.
Q3: What are the most critical parameters to control for achieving high diastereoselectivity?
A3: The key parameters to optimize for high diastereoselectivity are:
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C or -100 °C) generally increases diastereoselectivity by enhancing the energy difference between the diastereomeric transition states.[1]
-
Solvent: The choice of solvent can significantly impact the geometry of the transition state. A solvent screen is often recommended to find the optimal medium for your specific reaction.
-
Lewis Acid/Base: In aldol and some alkylation reactions, the choice and stoichiometry of the Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) or base (e.g., LDA, LiHMDS) are crucial for forming a rigid, chelated intermediate that directs the stereochemical outcome.[1]
-
Purity of Reagents: Ensuring the high purity of all reagents, including the chiral auxiliary, substrate, and solvents, is critical as impurities can negatively affect the stereochemical outcome.[2]
Q4: How can I remove the this compound auxiliary after the reaction?
A4: The N-acyl auxiliary can be cleaved under various conditions depending on the desired product:
-
Hydrolysis: Basic hydrolysis (e.g., LiOH/H₂O₂) can yield the chiral carboxylic acid. Care must be taken to avoid epimerization of the newly formed stereocenter.
-
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) can reduce the amide to the corresponding alcohol.
-
Oxidative Cleavage: In some cases, oxidative methods can be employed to remove the auxiliary.
Q5: How is the diastereomeric excess (de) or enantiomeric excess (ee) determined?
A5: The diastereomeric excess of the product with the auxiliary attached is typically determined by ¹H NMR spectroscopy by integrating the signals of the diastereotopic protons.[3] After cleavage of the auxiliary, the enantiomeric excess of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Troubleshooting Guides
Problem 1: Low Diastereoselectivity
| Possible Cause | Suggested Solution |
| Reaction temperature is too high. | Lower the reaction temperature. Reactions are often run at -78 °C or even lower to maximize selectivity.[1] |
| Suboptimal solvent. | Perform a solvent screen. Test a range of anhydrous solvents with varying polarities (e.g., THF, diethyl ether, toluene, dichloromethane). |
| Incorrect choice or amount of Lewis acid/base. | Screen different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) or bases (e.g., LDA, NaHMDS, KHMDS). The stoichiometry of the Lewis acid/base can also be critical and should be optimized.[1] |
| Incomplete enolate formation. | Ensure complete deprotonation by using a slight excess of a strong, non-nucleophilic base and allowing sufficient time for enolate formation before adding the electrophile. |
| Presence of impurities. | Use highly purified reagents and freshly distilled, anhydrous solvents. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[2] |
Problem 2: Low or No Yield
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Increase the reaction time or slightly raise the temperature after the initial low-temperature addition. Monitor the reaction progress by TLC or LC-MS. |
| Decomposition of reagents or products. | Ensure the reaction is performed at the optimal temperature and that the work-up procedure is not too harsh. Prolonged exposure to strong acids or bases can lead to degradation. |
| Poor quality of reagents or solvents. | Use high-purity, anhydrous reagents and solvents. Degas solvents to remove oxygen, which can interfere with certain reactions.[2] |
| Inefficient purification. | Optimize the column chromatography or recrystallization conditions to minimize product loss during isolation. |
Data Presentation
The following tables provide representative data for asymmetric reactions using pyrrolidine-based chiral auxiliaries. Note that optimal conditions and outcomes will vary depending on the specific substrate and electrophile used.
Table 1: Asymmetric Alkylation of N-Propionyl Pyrrolidine Derivatives
| Electrophile | Additive | Diastereomeric Excess (de, %) |
| Benzyl bromide | None | Moderate |
| Benzyl bromide | LiCl | 78% |
| Benzyl bromide | Cp₂ZrCl₂ | 84% |
| n-Butyl iodide | None | Moderate |
| n-Butyl iodide | LiCl | 94% |
Data adapted from a study on structurally related pyrrolidine auxiliaries.[4]
Table 2: Asymmetric Aldol Reaction with Benzaldehyde
| Additive | syn:anti Ratio |
| None | Low Selectivity |
| SnCl₂ | 73:27 |
| Cp₂ZrCl₂ | 27:73 (Reversed Selectivity) |
| Cp₂TiCl₂ | 32:68 (Reversed Selectivity) |
Data adapted from a study on structurally related pyrrolidine auxiliaries.[4]
Experimental Protocols
Protocol 1: Synthesis of N-Acyl-(S)-2-isobutylpyrrolidine
-
To a solution of (S)-2-isobutylpyrrolidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-acyl-(S)-2-isobutylpyrrolidine.
Protocol 2: Prototypical Asymmetric Alkylation
-
To a solution of the N-acyl-(S)-2-isobutylpyrrolidine (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Prototypical Diastereoselective Aldol Reaction
-
To a solution of the N-acyl-(S)-2-isobutylpyrrolidine (1.0 eq) in anhydrous DCM at -78 °C, add TiCl₄ (1.1 eq) dropwise and stir for 30 minutes.
-
In a separate flask, prepare the silyl enol ether of the desired ketone (1.5 eq).
-
Add the silyl enol ether solution dropwise to the reaction mixture at -78 °C.
-
Stir for 4 hours at -78 °C.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for asymmetric alkylation.
Caption: Troubleshooting low diastereoselectivity.
References
Technical Support Center: Diastereomeric Ratio in 2-Isobutylpyrrolidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-isobutylpyrrolidine reactions. Our goal is to help you diagnose and resolve issues related to achieving the desired diastereomeric ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the diastereomeric ratio in reactions involving this compound?
A1: The diastereoselectivity in the synthesis of this compound and its derivatives is primarily governed by a combination of steric and electronic factors that create a facial bias for the approach of an incoming reagent. Key factors include:
-
Substrate Control: The existing stereocenter at the 2-position of the pyrrolidine ring and any other stereocenters in the molecule will influence the trajectory of the incoming reagent. The bulky isobutyl group will sterically hinder one face of the molecule.
-
Reagent and Catalyst Control: The choice of reagents and catalysts can either enhance or override the inherent substrate bias. Chiral auxiliaries, Lewis acids, and organocatalysts are often employed to favor the formation of a specific diastereomer.[1]
-
Reaction Conditions: Parameters such as temperature, solvent, and reaction time can significantly impact the energy difference between the diastereomeric transition states. Lower temperatures generally lead to higher diastereoselectivity.[1]
-
Intermediate Geometry: The geometry of key intermediates, such as enolates or iminium ions, plays a crucial role in determining which face is more accessible to the electrophile or nucleophile.
Q2: How can I accurately determine the diastereomeric ratio of my this compound product?
A2: The most common and reliable methods for determining the diastereomeric ratio (d.r.) are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
¹H NMR Spectroscopy: This is often the quickest method. Diastereomers are distinct compounds and will have slightly different chemical environments for their protons, leading to separate, well-resolved signals in the ¹H NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the diastereomeric ratio.[2][3]
-
Chiral HPLC: This method offers high precision and is particularly useful for separating diastereomers that are difficult to resolve by NMR. A chiral stationary phase (CSP) is used to differentiate between the diastereomers, resulting in two separate peaks in the chromatogram. The ratio of the peak areas gives the d.r. For compounds without a suitable chromophore, derivatization with a UV-active agent may be necessary.[4][5][6]
Q3: Can I use a chiral auxiliary to control the diastereoselectivity of my reaction?
A3: Yes, using a chiral auxiliary is a powerful strategy to control diastereoselectivity.[7] A chiral auxiliary is a stereogenic group that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary can be removed. For reactions involving pyrrolidine derivatives, chiral auxiliaries derived from amino acids, such as Evans oxazolidinones, are commonly used.[7]
Troubleshooting Guide
Problem: Low Diastereomeric Ratio (e.g., close to 1:1)
A low diastereomeric ratio indicates that the energy difference between the two diastereomeric transition states is small. Here are some steps you can take to improve it:
| Troubleshooting Step | Rationale |
| Lower the Reaction Temperature | Decreasing the temperature can amplify small energy differences between the competing transition states, thus favoring the formation of the thermodynamically more stable diastereomer.[1] |
| Change the Solvent | The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state geometry. Experiment with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, dichloromethane) and polar protic (e.g., methanol), if compatible with your reaction.[1] |
| Vary the Lewis Acid or Catalyst | The size and Lewis acidity of a metal catalyst can significantly impact the facial selectivity. For example, switching from TiCl₄ to a bulkier Lewis acid like Yb(OTf)₃ can alter the steric environment of the transition state and improve the d.r.[1] |
| Modify the N-Protecting Group | For reactions involving an enolate of a proline derivative, the nature of the N-protecting group (e.g., Boc, Cbz) can influence the diastereoselectivity of alkylation.[1] |
| Check Reagent Purity | Impurities, especially water, can interfere with catalysts and reagents, leading to a loss of selectivity. Ensure all reagents and solvents are pure and dry.[1] |
Problem: Inconsistent Diastereomeric Ratios Between Batches
Inconsistent results often point to subtle variations in experimental conditions.
| Troubleshooting Step | Rationale |
| Standardize Reaction Setup and Timing | Ensure that the order of reagent addition, stirring speed, and reaction times are identical for each experiment. |
| Control Temperature Carefully | Use a cryostat or a well-maintained cooling bath to ensure a consistent reaction temperature. Even small fluctuations can affect the d.r. |
| Purify Starting Materials | Impurities in starting materials can lead to variable results. Purify all starting materials before use. |
| Use Fresh Reagents | Reagents, especially those that are air or moisture sensitive (e.g., organolithiums, Lewis acids), can degrade over time, leading to inconsistent reactivity and selectivity. |
Experimental Protocols
Protocol 1: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the crude or purified reaction mixture containing the this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solvent does not have signals that overlap with the key signals of your compound.
-
Gently vortex the tube to ensure the sample is fully dissolved.[2]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify a pair of well-resolved signals, one corresponding to each diastereomer. These signals should be from protons in a unique environment for each diastereomer and should not overlap with other signals.
-
Integrate the selected signals. Set the integral of one of the peaks to a fixed value (e.g., 1.00). The integral of the corresponding peak for the other diastereomer will give the relative ratio.
-
The diastereomeric ratio is the ratio of the two integral values. For example, if the integrals are 1.00 and 0.25, the d.r. is 4:1.[2]
-
Protocol 2: Chiral HPLC Method Development for Diastereomer Separation
-
Column Selection:
-
Mobile Phase Screening:
-
Normal Phase: Begin with a mobile phase of hexane/isopropanol or hexane/ethanol. Start with a high percentage of hexane (e.g., 90:10 hexane:isopropanol) and gradually increase the polar modifier.
-
Reversed Phase: If normal phase is unsuccessful, try a reversed-phase method with a mobile phase of acetonitrile/water or methanol/water, often with an additive like trifluoroacetic acid (TFA) or formic acid for acidic or basic analytes.[5]
-
-
Optimization:
-
Adjust the mobile phase composition to optimize the resolution and retention times.
-
Vary the flow rate to improve peak shape and separation.
-
If separation is still poor, consider trying a different type of CSP.
-
-
Quantification:
-
Once a suitable separation is achieved, inject a known concentration of your sample.
-
Integrate the peak areas for each diastereomer. The diastereomeric ratio is the ratio of the peak areas.
-
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound diastereomers.
Caption: Troubleshooting logic for improving a low diastereomeric ratio.
References
- 1. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. rsc.org [rsc.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Research Portal [researchdiscovery.drexel.edu]
- 7. mdpi.com [mdpi.com]
Stability and storage conditions for 2-Isobutylpyrrolidine and its derivatives
Technical Support Center: 2-Isobutylpyrrolidine and its Derivatives
This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the stability and appropriate storage conditions for this compound and its derivatives. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your compounds throughout your research.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for pyrrolidine-based compounds?
A1: Pyrrolidine derivatives should be stored in tightly sealed containers in a cool, dry, and well-ventilated place.[1] For long-term stability, specific conditions may apply depending on the exact derivative. For example, some compounds may require storage at very low temperatures, such as in a -70°C freezer. It is crucial to prevent exposure to moisture and air.[2]
Q2: How stable is the pyrrolidine ring, and what are its common degradation pathways?
A2: The pyrrolidine ring is a saturated heterocycle and is generally stable.[3] However, like other secondary amines, it can be susceptible to oxidation.[4] Derivatives, especially those with functional groups like a lactam (pyrrolidinone), can be prone to hydrolysis of the amide bond under strongly acidic or basic conditions.[5] This ring-opening reaction typically yields a γ-aminobutyric acid derivative.
Q3: Is this compound sensitive to air, light, or moisture?
A3: Yes, many pyrrolidine-based compounds are sensitive to environmental factors. It is often recommended to store them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] Exposure to moisture can facilitate hydrolysis, especially for derivatives with susceptible functional groups.[2] While not all derivatives are light-sensitive, protecting compounds from light is a good general practice to prevent potential photodegradation.
Q4: My pyrrolidine derivative has changed color during storage. What does this indicate?
A4: A change in color, such as darkening, during storage often suggests that the compound has undergone some form of degradation.[2] This does not automatically mean the compound is unusable, but its purity should be re-assessed using an appropriate analytical method (e.g., HPLC, LC-MS) before proceeding with experiments.
Q5: For how long can I store my this compound derivative stock solution in DMSO?
A5: The stability of pyrrolidine derivatives in DMSO can vary. The primary concerns are hydrolysis from residual water in the DMSO and potential oxidation.[4] For maximal reproducibility, it is best to prepare solutions fresh before each experiment.[6] If long-term storage is necessary, solutions should be stored at low temperatures (-20°C or -80°C) in tightly sealed vials to minimize degradation.[6] Some studies have shown that many compounds are stable in DMSO/water mixtures for up to 2 years at 4°C, but this must be verified experimentally for your specific compound.[4]
Data Summary: Storage and Stability
The following table summarizes general storage conditions and stability information for pyrrolidine and its derivatives based on available safety and technical data.
| Parameter | Recommendation | Rationale | Citations |
| Storage Temperature | Cool, dry place; Room Temperature to -70°C | To slow down potential degradation reactions. Specific temperature depends on the derivative's intrinsic stability. | [1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation. | [2] |
| Container | Tightly closed/sealed containers | To prevent contact with air and moisture. Opened containers should be carefully resealed. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | These can promote degradation pathways such as oxidation and hydrolysis. | [2] |
| Light Exposure | Protect from light | To prevent potential photodegradation. | [6] |
| Moisture | Store in a dry place; Protect from moisture | To prevent hydrolysis of sensitive functional groups. | [2][7] |
Troubleshooting Guide
Issue 1: I am observing new or unexpected peaks in my HPLC or LC-MS analysis.
-
Possible Cause: This is a strong indicator of chemical degradation of your compound.[4]
-
Troubleshooting Steps:
-
Characterize Degradants: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. An increase in mass by 18 Da often suggests hydrolysis (addition of a water molecule), while an increase of 16 Da can indicate oxidation.[4]
-
Perform a Forced Degradation Study: Intentionally degrade a small sample of your compound under stress conditions (see Experimental Protocols below). This can help confirm the identity of the degradation products by comparing their retention times and mass spectra.[6]
-
Review Storage Conditions: Ensure your compound and its solutions are stored according to the recommendations (cool, dry, inert atmosphere, protected from light).
-
Issue 2: My biological assay results are inconsistent or show a loss of activity over time.
-
Possible Cause: The active compound may be degrading in the assay medium or during storage, leading to a lower effective concentration.[6] The resulting degradation products may have different or no biological activity.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use to minimize degradation.[6]
-
Use a Stability-Indicating Assay: Your analytical method should be able to separate the intact parent compound from its degradation products. This ensures you are accurately quantifying the active molecule.[6]
-
Assess Stability in Assay Buffer: Incubate the compound in your assay buffer for the duration of the experiment and analyze for degradation. If it is unstable, you may need to adjust the buffer pH or other conditions, if the experimental design allows.
-
Visualizations
Caption: Workflow for troubleshooting stability-related issues.
Caption: Decision tree for selecting appropriate storage conditions.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol is used to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[4][6]
Objective: To investigate the intrinsic stability of a this compound derivative under various stress conditions.
Materials:
-
Your this compound derivative
-
Solvent for stock solution (e.g., Acetonitrile, Methanol, or DMSO)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3-30% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column and mobile phase
-
pH meter
-
Thermostatic oven or water bath
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent.
-
Set Up Stress Conditions: For each condition, mix your stock solution with the stressor solution. A typical ratio is 1:1 (v/v). Prepare a control sample by mixing the stock solution with the solvent used for the stressor (e.g., water).
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a set period (e.g., 2, 8, 24 hours).[4] Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for a set period.[4] Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂. Incubate at room temperature for a set period.[4]
-
Thermal Degradation (in solution): Heat a solution of the compound at a high temperature (e.g., 80°C) for a specified period.[4]
-
Thermal Degradation (solid state): Heat the solid compound in an oven at a high temperature (e.g., 80°C).[8] Dissolve a sample in a suitable solvent for analysis at different time points.
-
-
Sample Analysis:
-
At each designated time point, withdraw an aliquot from each stress condition.
-
Analyze the control and stressed samples by a validated stability-indicating HPLC or LC-MS method.
-
Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the remaining intact compound relative to the control sample.
-
Characterize the degradation products using MS/MS fragmentation analysis if available. This will help elucidate the degradation pathways.
-
References
Technical Support Center: Managing Stereoselectivity in Reactions Involving (S)-2-Isobutylpyrrolidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing and preventing racemization in asymmetric reactions catalyzed by (S)-2-Isobutylpyrrolidine. By addressing common issues through troubleshooting guides and frequently asked questions, this resource aims to help you achieve high stereoselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of a reaction catalyzed by 2-isobutylpyrrolidine?
A1: In this context, racemization refers to the loss of stereochemical control during a reaction, leading to the formation of a significant amount of the undesired enantiomer of the product. This reduces the enantiomeric excess (ee) of the final product. While the catalyst itself can potentially racemize under harsh conditions, the more common issue is the non-selective formation of the product, which can occur for various reasons related to the reaction mechanism and conditions.
Q2: How does this compound catalyze asymmetric reactions?
A2: (S)-2-Isobutylpyrrolidine, like other chiral secondary amines such as proline, typically operates through an enamine-based activation mechanism. It reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine intermediate. This enamine then reacts with an electrophile. The chiral environment created by the catalyst, particularly the steric hindrance from the isobutyl group, directs the electrophile to attack from a specific face, leading to the preferential formation of one enantiomer of the product.
Q3: What are the primary factors that can lead to low enantioselectivity (racemization) in my reaction?
A3: Several factors can contribute to poor stereochemical outcomes:
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer.
-
Solvent Choice: The solvent plays a critical role in stabilizing the transition state. An inappropriate solvent can lead to a less organized transition state, reducing enantioselectivity.[1][2]
-
Catalyst Purity and Loading: Impurities in the catalyst can interfere with the reaction, and incorrect catalyst loading can affect the reaction kinetics and selectivity.[1]
-
Presence of Water or Other Impurities: Trace amounts of water or acidic/basic impurities in the reagents or solvents can disrupt the catalytic cycle.
-
Substrate Concentration: The concentration of reactants can influence the aggregation state of the catalyst and overall reaction kinetics, which may impact enantioselectivity.[1]
-
Additives: The presence or absence of acidic or basic co-catalysts can significantly influence the reaction mechanism and stereoselectivity.[1]
Q4: Can the (S)-2-isobutylpyrrolidine catalyst itself racemize during the reaction?
A4: While possible under harsh conditions such as prolonged exposure to strong acids or bases at high temperatures, the racemization of the pyrrolidine catalyst at its chiral center is generally not a primary concern under typical organocatalytic conditions. The catalyst is usually more robust than the intermediates in the reaction.
Troubleshooting Guide
This guide addresses common problems encountered during asymmetric reactions catalyzed by (S)-2-isobutylpyrrolidine.
Problem: My reaction shows low enantiomeric excess (ee).
This is a common issue and can be addressed by systematically evaluating several reaction parameters.
| Potential Cause | Recommended Solution |
| 1. Suboptimal Reaction Temperature | Lowering the reaction temperature is a common and effective strategy to improve enantioselectivity.[1] Try running the reaction at 0 °C, -20 °C, or even lower. This increases the energy difference between the diastereomeric transition states, favoring the formation of the desired product. |
| 2. Inappropriate Solvent | The solvent significantly impacts the stability of the transition state.[1][2] Perform a solvent screen. Non-polar solvents often lead to more rigid transition states and higher ee. Common choices include toluene, methylcyclohexane, or dichloromethane (DCM). In some cases, polar aprotic solvents like DMSO or DMF might be effective.[3] |
| 3. Presence of Impurities (e.g., water) | Trace amounts of water can hydrolyze the enamine intermediate, leading to side reactions and reduced enantioselectivity. Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and purify reactants if necessary. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[2] |
| 4. Incorrect Catalyst Loading | The amount of catalyst can influence the reaction's outcome.[1] Systematically vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration for your specific reaction. |
| 5. Ineffective Additives | Some reactions benefit from the presence of additives, such as a co-catalyst or a stoichiometric acid or base, which can influence the reaction mechanism and selectivity.[1] Investigate the effect of relevant additives. For example, in Michael additions, a weak acid co-catalyst is often beneficial. |
Data Presentation: Influence of Reaction Parameters on Stereoselectivity
The following tables summarize data from studies on pyrrolidine-based catalysts in common asymmetric reactions. While not specific to this compound, these results provide a strong indication of how different parameters can be tuned to optimize your reaction.
Table 1: Comparison of Pyrrolidine-Based Catalysts in an Asymmetric Aldol Reaction (Reaction: Cyclohexanone + 4-Nitrobenzaldehyde)
| Catalyst | Additive | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | None | DMSO | 24 | 95 | 95:5 | 96 |
| L-Prolinamide | None | DMSO | 48 | 85 | 90:10 | 88 |
| (S)-2-(Pyrrolidin-2-yl)ethan-1-amine | None | Water | 72 | 92 | 92:8 | 94 |
This table is compiled from data presented in a comparative guide on pyrrolidine derivatives and is intended to illustrate general trends.[4]
Table 2: Effect of Solvent and Temperature on a Michael Addition (Reaction: 3-Phenylpropionaldehyde + trans-β-nitrostyrene, catalyzed by a modified pyrrolidine)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % for syn) |
| 1 | CH₂Cl₂ | rt | 7 | 96 | 77:23 | 66 |
| 2 | Toluene | rt | 24 | 85 | 85:15 | 75 |
| 3 | Methylcyclohexane | rt | 24 | 80 | 90:10 | 82 |
| 4 | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 |
| 5 | Methylcyclohexane | -20 | 72 | 65 | 93:7 | 88 |
Data adapted from a study on new pyrrolidine-based organocatalysts.[3]
Experimental Protocols
Protocol 1: General Procedure for an Asymmetric Michael Addition
This protocol provides a general method for the Michael addition of an aldehyde to a nitroolefin catalyzed by (S)-2-isobutylpyrrolidine.
-
Preparation: To a dry reaction vial under an inert atmosphere (e.g., argon), add the nitroolefin (1.0 equiv).
-
Solvent and Aldehyde Addition: Add the chosen anhydrous solvent (e.g., methylcyclohexane, to make a 0.1 M solution). Then, add the aldehyde (2.0 equiv).
-
Catalyst Addition: Add (S)-2-isobutylpyrrolidine (0.1 equiv, 10 mol%). If required, add any acid/base additive at this stage.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 0 °C) and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Work-up: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude product and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., a mixture of hexane and isopropanol).
-
Column Selection: Use a chiral stationary phase column suitable for separating the enantiomers of your product (e.g., Chiralpak series).
-
HPLC Analysis:
-
Mobile Phase: A mixture of hexane and isopropanol is common. The ratio may need to be optimized to achieve good separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the product absorbs.
-
-
Quantification: Integrate the peak areas for the two enantiomers. The enantiomeric excess is calculated using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Visualizations
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting and optimizing enantioselectivity.
Simplified Catalytic Cycle and Factors Affecting Stereoselectivity
Caption: Simplified enamine catalytic cycle and key influencing factors.
References
Side reactions to consider when using 2-Isobutylpyrrolidine catalysts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 2-isobutylpyrrolidine catalysts in their synthetic endeavors. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of catalysis for this compound?
A1: this compound, as a secondary amine, primarily functions as an organocatalyst through two main catalytic cycles:
-
Enamine Catalysis: The catalyst reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., in Michael additions).
-
Iminium Catalysis: The catalyst forms an iminium ion with an α,β-unsaturated carbonyl compound, lowering its LUMO and activating it for nucleophilic attack.
Q2: What are the most common side reactions to consider when using this compound catalysts?
A2: Several side reactions can occur, potentially impacting your yield and stereoselectivity. These include:
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Self-Condensation of the Substrate: In aldol-type reactions, the enolizable aldehyde or ketone can react with itself, leading to dimers or oligomers.[1] This is particularly prevalent with small, unhindered substrates.
-
Formation of Diastereomers: While the catalyst is designed to provide high stereoselectivity, suboptimal conditions can lead to the formation of undesired diastereomers.
-
Racemization of the Product: The desired chiral product may racemize under the reaction conditions, especially with prolonged reaction times or elevated temperatures.
-
Catalyst Degradation: Although generally stable, the catalyst can degrade under harsh conditions (e.g., strong acids/bases, high temperatures), leading to a loss of activity.
Q3: My reaction is showing low enantiomeric excess (ee%). What are the most common causes?
A3: Poor enantioselectivity can stem from several factors. The most common culprits include suboptimal reaction conditions such as the choice of solvent, reaction temperature, and catalyst loading.[2] The purity of the reactants and the catalyst itself is also crucial.
Q4: How can I improve the yield of my reaction?
A4: Low yield can be due to a number of factors, including incomplete reaction, catalyst deactivation, or the prevalence of side reactions. Optimizing reaction parameters such as temperature, concentration, and reaction time can help. Ensuring the purity of all reagents and solvents is also critical to prevent catalyst poisoning.
Troubleshooting Guides
Issue 1: Low Yield or Stalled Reaction
If you are experiencing low product yield or the reaction is not proceeding to completion, consider the following troubleshooting steps.
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity or Degradation | 1. Verify Catalyst Quality: Ensure the this compound is of high purity and has been stored correctly under an inert atmosphere. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 10 mol% to 20 mol%).[3] |
| Presence of Impurities | 1. Purify Reagents: Ensure all starting materials and solvents are pure and anhydrous. Water can inhibit the reaction. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Suboptimal Reaction Conditions | 1. Temperature Adjustment: While lower temperatures often favor selectivity, they can decrease the reaction rate. Consider a systematic temperature screen. 2. Concentration: Adjust the concentration of the reactants. |
Issue 2: Poor Enantioselectivity (Low ee%) or Diastereoselectivity (Low dr)
This is a common issue in asymmetric catalysis. The following table outlines potential causes and solutions.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | 1. Lower the Temperature: Generally, lower reaction temperatures lead to a more ordered transition state, which can enhance stereoselectivity.[2] Experiment with temperatures such as 0 °C, -20 °C, or even lower. |
| Inappropriate Solvent | 1. Solvent Screening: The polarity and coordinating ability of the solvent are critical. Screen a range of solvents from non-polar (e.g., toluene, CH2Cl2) to polar aprotic (e.g., THF, MeCN). Non-polar solvents often provide better stereocontrol.[2] |
| Presence of Additives | 1. Acidic/Basic Additives: In some cases, weak acid or base additives can influence the reaction pathway and stereochemical outcome. Consider screening additives if other optimizations fail. |
| Racemization of the Product | 1. Reduce Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the risk of product racemization. 2. Lower Temperature: As mentioned, lower temperatures can also help to prevent racemization. |
Data Presentation
The following tables provide representative data on how reaction parameters can influence the outcome of a typical asymmetric reaction catalyzed by a pyrrolidine derivative. While this data is not specific to this compound, it illustrates the general trends you can expect.
Table 1: Effect of Solvent and Temperature on a Representative Asymmetric Aldol Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) | dr (syn:anti) | ee% (syn) |
| 1 | CH2Cl2 | 25 | 85 | 90:10 | 92 |
| 2 | Toluene | 25 | 82 | 92:8 | 94 |
| 3 | THF | 25 | 75 | 85:15 | 88 |
| 4 | MeCN | 25 | 78 | 80:20 | 85 |
| 5 | Toluene | 0 | 79 | 95:5 | 97 |
| 6 | Toluene | -20 | 72 | >98:2 | >99 |
Table 2: Effect of Catalyst Loading on a Representative Asymmetric Michael Addition
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee% (syn) |
| 1 | 5 | 48 | 65 | 90:10 | 95 |
| 2 | 10 | 24 | 88 | 92:8 | 96 |
| 3 | 20 | 12 | 92 | 92:8 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Aldol Reaction
This protocol describes a general method for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by (S)-2-isobutylpyrrolidine.
Materials:
-
(S)-2-Isobutylpyrrolidine
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 2.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the ketone (5.0 mmol) and anhydrous solvent (2.0 mL).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add (S)-2-isobutylpyrrolidine (0.1 mmol, 10 mol%).
-
Add the aldehyde (1.0 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at the set temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for Asymmetric Michael Addition
This protocol outlines a general method for the asymmetric Michael addition of an aldehyde to a nitroolefin catalyzed by (S)-2-isobutylpyrrolidine.
Materials:
-
(S)-2-Isobutylpyrrolidine
-
Aldehyde (e.g., Propanal, 1.5 mmol)
-
Nitroolefin (e.g., β-Nitrostyrene, 0.5 mmol)
-
Anhydrous solvent (e.g., CH2Cl2, 1.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the nitroolefin (0.5 mmol) in the anhydrous solvent (1.0 mL) at the desired temperature (e.g., room temperature or 0 °C) under an inert atmosphere, add (S)-2-isobutylpyrrolidine (0.05 mmol, 10 mol%).
-
Add the aldehyde (1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction and monitor its progress by TLC until the nitroolefin is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC analysis.
Visualizations
References
Technical Support Center: Enhancing the Catalytic Activity of 2-Isobutylpyrrolidine Derivatives
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing 2-isobutylpyrrolidine derivatives in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and data to facilitate the optimization of your catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of catalysis for this compound derivatives?
This compound derivatives primarily function through two key catalytic cycles: enamine and iminium catalysis. In enamine catalysis , the pyrrolidine nitrogen reacts with a carbonyl compound (like a ketone or aldehyde) to form a nucleophilic chiral enamine. This enamine then attacks an electrophile, with the isobutyl group sterically directing the approach to achieve enantioselectivity. In iminium catalysis , the catalyst forms a chiral iminium ion with an α,β-unsaturated aldehyde or ketone. This activation lowers the LUMO of the acceptor, facilitating nucleophilic attack.
Q2: My reaction is showing low enantiomeric excess (ee%). What are the most common causes?
Low enantioselectivity can be attributed to several factors. The most common issues include suboptimal reaction temperature, inappropriate solvent choice, and incorrect catalyst loading. The purity of the catalyst, substrates, and solvents is also of critical importance, as impurities can interfere with the catalytic cycle.
Q3: How does temperature affect the enantioselectivity of the reaction?
Generally, lowering the reaction temperature leads to a more ordered transition state, which can significantly enhance the enantiomeric excess. However, this often results in a slower reaction rate. It is advisable to screen various temperatures (e.g., room temperature, 0 °C, -20 °C, or even lower) to find the optimal balance between stereoselectivity and reaction time for your specific transformation.
Q4: Can additives be used to improve the catalytic activity and enantioselectivity?
Yes, additives can have a significant impact. Weak Brønsted acids, such as benzoic acid, can act as co-catalysts and improve both reaction rates and enantioselectivities, particularly in Michael additions. In some cases, a small amount of water can also be beneficial by facilitating proton transfer steps.
Q5: What is the optimal catalyst loading?
The ideal catalyst loading can vary depending on the specific reaction. While higher catalyst loading can increase the reaction rate, it doesn't always lead to better enantioselectivity and can increase costs. It is recommended to screen catalyst loading, typically in the range of 1 to 20 mol%, to identify the lowest effective concentration that provides good reactivity and high stereoselectivity for your application. In some instances, lower catalyst loading can even improve the outcome by minimizing side reactions.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments with this compound derivatives.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Catalyst Inactivity: The catalyst may be impure or degraded. 2. Poor Reagent/Solvent Quality: Impurities in starting materials or solvents can poison the catalyst. 3. Suboptimal Reaction Conditions: Incorrect temperature or prolonged reaction time leading to decomposition. | 1. Ensure the catalyst is of high purity. If necessary, purify the catalyst before use. 2. Use high-purity, anhydrous solvents and purify substrates if necessary. 3. Optimize the reaction temperature and monitor the reaction progress by TLC or GC to avoid decomposition. |
| Low Enantiomeric Excess (ee%) | 1. Suboptimal Temperature: The reaction temperature may be too high. 2. Incorrect Solvent Choice: The solvent may not be optimal for achieving high stereoselectivity. 3. Competing Uncatalyzed Reaction: A non-selective background reaction may be occurring. 4. Catalyst Purity: The enantiomeric purity of the catalyst may be low. | 1. Lower the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C). 2. Screen a range of solvents with varying polarities. Non-polar solvents often provide better stereocontrol. 3. Increase the catalyst loading slightly to favor the catalyzed pathway. 4. Verify the enantiomeric purity of the this compound derivative catalyst. |
| Poor Reproducibility | 1. Inconsistent Catalyst Quality: Variations in the batch or source of the catalyst. 2. Variable Reagent/Solvent Purity: Using reagents and solvents from different batches or with inconsistent purity. 3. Inconsistent Reaction Setup: Variations in stirring speed, temperature control, or reaction monitoring. | 1. Use a catalyst from a reliable source or purify it before use. 2. Use reagents and solvents from the same batch or with consistent purity specifications. 3. Ensure consistent reaction setup, including stirring speed, and accurate temperature control and monitoring. |
| Formation of Side Products | 1. Self-Aldol or Self-Michael Addition: The substrate may be reacting with itself. 2. Decomposition of Reactants or Products: The starting materials or products may be unstable under the reaction conditions. | 1. Slowly add the more reactive substrate to the reaction mixture. Adjust the stoichiometry of the reactants. 2. Monitor the reaction closely and stop it once the starting material is consumed. Consider milder reaction conditions. |
Data Presentation
The following tables summarize representative data for asymmetric reactions catalyzed by pyrrolidine derivatives, illustrating the impact of various reaction parameters on yield and enantioselectivity. While this data is for closely related catalysts, the observed trends are generally applicable to this compound derivatives and can guide experimental design.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde Catalyzed by Pyrrolidine Derivatives
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| L-Proline | 20 | DMSO | RT | 24 | 95 | >95:5 | 96 |
| (S)-2-(Trifluoromethyl)pyrrolidine | 20 | DMSO | RT | 48 | 92 | 93:7 | 94 |
| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 1 | Toluene | 4 | 24 | 98 | 95:5 | >99 |
Data is illustrative and compiled from various sources on pyrrolidine-catalyzed aldol reactions. RT = Room Temperature.
Table 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by Pyrrolidine Derivatives
| Aldehyde | Nitroolefin | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| Propanal | β-Nitrostyrene | (S)-2-(Trifluoromethyl)pyrrolidine | 20 | Hexane | RT | 85 | 90:10 | 95 |
| Isovaleraldehyde | β-Nitrostyrene | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 10 | Toluene | 0 | 95 | 93:7 | 99 |
| Cyclohexanecarboxaldehyde | (E)-2-(2-nitrovinyl)furan | (S)-2-(Trifluoromethyl)pyrrolidine | 20 | CH2Cl2 | RT | 78 | 85:15 | 92 |
Data is illustrative and compiled from various sources on pyrrolidine-catalyzed Michael additions. RT = Room Temperature.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde catalyzed by a this compound derivative.
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the this compound derivative catalyst (10 mol%).
-
Addition of Reactants: Add the ketone (2.0 equivalents) and the chosen anhydrous solvent (e.g., DMSO, Toluene, CH2Cl2). Stir the mixture until the catalyst is dissolved.
-
Initiation of Reaction: Cool the mixture to the desired temperature (e.g., 0 °C) and then add the aldehyde (1.0 equivalent) dropwise.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis.
Protocol 2: General Procedure for Asymmetric Michael Addition
This protocol provides a general method for the asymmetric Michael addition of an aldehyde to a nitroolefin catalyzed by a this compound derivative.
-
Reaction Setup: In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound derivative catalyst (10-20 mol%) in the selected anhydrous solvent (e.g., CH2Cl2, Toluene).
-
Addition of Reactants: Add the aldehyde (1.2 - 2.0 equivalents) to the catalyst solution and stir for 10-15 minutes at the desired temperature (e.g., room temperature or 0 °C).
-
Initiation of Reaction: Add the nitroolefin (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel to obtain the desired Michael adduct. Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis.
Visualizations
The following diagrams illustrate the key catalytic cycles involved in reactions catalyzed by this compound derivatives.
Caption: Enamine catalytic cycle for this compound derivatives.
Caption: Iminium catalytic cycle for this compound derivatives.
Validation & Comparative
A Comparative Guide: 2-Isobutylpyrrolidine versus L-Proline in Asymmetric Aldol Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal organocatalyst is a critical step in achieving high stereoselectivity in asymmetric synthesis. This guide provides an objective comparison of the well-established L-proline and the less documented 2-isobutylpyrrolidine for asymmetric aldol reactions, a cornerstone of carbon-carbon bond formation.
The asymmetric aldol reaction, catalyzed by small organic molecules, offers a powerful and environmentally benign alternative to metal-based catalysts. L-proline, a naturally occurring amino acid, has long been a workhorse in this field, lauded for its accessibility, low toxicity, and ability to induce high enantioselectivity.[1][2][3] Its catalytic prowess stems from its bifunctional nature, possessing both a secondary amine to form a nucleophilic enamine intermediate with a donor ketone, and a carboxylic acid moiety that activates the acceptor aldehyde through hydrogen bonding.[4]
This compound, a derivative of proline, presents an alternative with a modification at the 2-position. The isobutyl group introduces increased steric bulk, which can potentially influence the stereochemical outcome of the reaction. However, direct comparative experimental data for this compound in asymmetric aldol reactions is limited in publicly available literature. Therefore, this guide will primarily present the well-documented performance of L-proline and supplement with available data on other 2-substituted pyrrolidine derivatives to infer the potential performance of this compound.
Performance Data in Asymmetric Aldol Reactions
The efficacy of a catalyst in asymmetric aldol reactions is primarily evaluated by the chemical yield, the diastereomeric ratio (dr), and the enantiomeric excess (ee) of the aldol product. The following table summarizes typical performance data for L-proline and provides context with data from other 2-substituted pyrrolidine catalysts in the reaction between cyclohexanone and 4-nitrobenzaldehyde, a common benchmark reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) |
| L-Proline | 20-30 | DMSO | 4-24 | 68-95 | 95:5 to 99:1 | 96-99 |
| (S)-2-(Trifluoromethyl)pyrrolidine | 10 | CH2Cl2 | 24 | 95 | 98:2 | 98 |
| (S)-2-(Methyl)pyrrolidine | 20 | a | a | a | a | a |
| This compound | Data not available | N/A | N/A | N/A | N/A | N/A |
Mechanistic Overview
Both L-proline and this compound are believed to catalyze the asymmetric aldol reaction through a similar enamine-based catalytic cycle. The secondary amine of the catalyst reacts with a ketone (the aldol donor) to form a chiral enamine intermediate. This enamine then attacks the aldehyde (the aldol acceptor) in a stereocontrolled manner. The steric and electronic properties of the catalyst direct the facial selectivity of the attack, leading to the preferential formation of one enantiomer. The resulting iminium ion is then hydrolyzed to release the aldol product and regenerate the catalyst.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for comparing catalyst performance. Below is a general procedure for a typical L-proline-catalyzed asymmetric aldol reaction. This protocol can be adapted for screening other catalysts like this compound.
General Experimental Protocol for L-Proline-Catalyzed Aldol Reaction:
-
Materials and Setup: All commercially available reagents are typically used without further purification. Reactions are generally performed in standard glassware under an ambient atmosphere.
-
Reaction Mixture Preparation: To a stirred solution of the aldehyde (e.g., 0.25 mmol) and the ketone (e.g., 1.25 mmol, often used as the solvent or in excess) in a suitable solvent (e.g., DMSO, acetone), the organocatalyst (L-proline, typically 10-30 mol%) is added at a specific temperature (ranging from room temperature down to -25 °C).[5]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting aldehyde is consumed. Reaction times can vary from a few hours to several days.[5]
-
Work-up: Upon completion, the reaction mixture is typically quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with water and brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the purified aldol product are determined by NMR spectroscopy and chiral stationary phase HPLC analysis.
Logical Workflow for Catalyst Comparison
The process of comparing the efficacy of two catalysts in an asymmetric reaction follows a logical workflow to ensure a fair and objective assessment.
Conclusion
L-proline remains a highly effective, readily available, and extensively studied organocatalyst for asymmetric aldol reactions, consistently delivering high yields and excellent stereoselectivities under optimized conditions. While direct experimental data for this compound is not widely published, the performance of other 2-substituted pyrrolidine derivatives suggests that the steric bulk of the isobutyl group could influence its catalytic activity and selectivity. It is plausible that for certain substrate combinations, the increased steric hindrance might enhance facial discrimination, potentially leading to improved stereocontrol. However, it could also impede the reaction rate.
For researchers and drug development professionals, L-proline serves as a reliable and well-characterized starting point for optimizing asymmetric aldol reactions. The exploration of catalysts like this compound represents an opportunity for further investigation and potential discovery of catalysts with tailored properties for specific synthetic challenges. A systematic experimental comparison, following the workflow outlined above, would be necessary to definitively determine the relative merits of this compound versus L-proline in this important transformation.
References
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to 2-Isobutylpyrrolidine and Other Chiral Amines in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical industry where stereochemistry dictates biological activity. Chiral amines have emerged as powerful and versatile organocatalysts, offering a metal-free approach to constructing complex chiral molecules with high stereocontrol.[1] Among these, catalysts built on the pyrrolidine scaffold, derived from the natural amino acid proline, are particularly prominent for their robustness and efficacy in a wide range of asymmetric transformations.[2][3]
This guide provides a comparative analysis of 2-Isobutylpyrrolidine alongside other well-established chiral pyrrolidine-based catalysts. While direct, side-by-side comparative data for this compound is limited in peer-reviewed literature, this document aims to provide a valuable context by comparing its structural class with seminal and highly effective chiral amines. By examining the performance of its analogues in key asymmetric reactions, we can infer its potential catalytic utility and guide researchers in catalyst selection. The data presented here is compiled from published studies to aid in the rational design of stereoselective synthetic routes.
Structural Overview of Pyrrolidine-Based Catalysts
The efficacy of pyrrolidine catalysts is heavily influenced by the nature of the substituent at the C-2 position. This group plays a crucial role in creating the chiral environment necessary for stereoselective bond formation by shielding one face of the reactive intermediate. The diagram below illustrates the structural relationship between this compound and other key proline-derived catalysts.
Caption: Structural comparison of this compound with related chiral amines.
Performance Comparison in Asymmetric Reactions
The effectiveness of a chiral amine catalyst is best evaluated through quantitative data from benchmark asymmetric reactions. The following tables summarize the performance of various pyrrolidine-based catalysts in the Aldol and Michael reactions, two fundamental carbon-carbon bond-forming transformations.
Table 1: Performance in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Type | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| L-Proline | Amino Acid | 24 | 99 | 93:7 | 96 |
| (S)-2-(Trifluoromethyl)pyrrolidine | Pyrrolidine Derivative | 4 | 98 | >99:1 | >99 |
| (S)-2-Methylpyrrolidine | Pyrrolidine Derivative | - | High | - | 93 |
| (S)-2-Isobutylpyrrolidine | Pyrrolidine Derivative | N/A | N/A | N/A | N/A |
| (S)-Diphenylprolinol TMS Ether | Prolinol Silyl Ether | 48 | 97 | 99:1 | 99 |
Table 2: Performance in the Asymmetric Michael Addition of Propanal to Nitrostyrene
| Catalyst | Catalyst Type | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| L-Proline | Amino Acid | 24 | 10 | - | 22 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Proline Derivative | 24 | 20 | - | 75 |
| (S)-Diphenylprolinol | Prolinol Derivative | 24 | 29 | - | 95 |
| (S)-Diphenylprolinol TMS Ether | Prolinol Silyl Ether | 1 | 82 | 94:6 | 99 |
| (S)-2-Isobutylpyrrolidine | Pyrrolidine Derivative | N/A | N/A | N/A | N/A |
*Note: Data for this compound is not available in the cited literature for this benchmark reaction.[4] The significant increase in both reactivity and stereoselectivity with bulky derivatives like (S)-Diphenylprolinol TMS Ether highlights the profound impact of catalyst structure.[4]
Catalytic Mechanism and Experimental Workflow
Chiral secondary amines, like this compound, primarily operate through enamine catalysis. The catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. The chiral scaffold of the catalyst then directs the subsequent attack on an electrophile, leading to the preferential formation of one enantiomer.
Caption: Generalized catalytic cycle for enamine-mediated catalysis.
A typical experimental procedure for screening and applying these catalysts involves careful setup, execution, and analysis. The workflow ensures reproducibility and accurate assessment of catalyst performance.
Caption: A generalized workflow for asymmetric synthesis using chiral amine catalysts.[4]
Experimental Protocols
Reproducibility is critical in catalysis research. The following is a representative protocol for an asymmetric Michael addition, adapted from seminal works in the field.[4]
Representative Protocol: Asymmetric Michael Addition of Propanal to Nitrostyrene
Materials:
-
Chiral Amine Catalyst (e.g., (S)-Diphenylprolinol TMS Ether) (10 mol%)
-
trans-β-Nitrostyrene (1.0 mmol, 1.0 equiv)
-
Propanal (10.0 mmol, 10.0 equiv)
-
Anhydrous Hexane (1.0 mL)
-
1N HCl (aqueous solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add trans-β-nitrostyrene (1.0 mmol) and the chiral amine catalyst (0.1 mmol).
-
Dissolve the solids in anhydrous hexane (1.0 mL).
-
Cool the resulting solution to 0 °C using an ice bath.
-
Add propanal (10.0 mmol) dropwise to the stirred solution.
-
Continue stirring the reaction mixture at 0 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-24 hours, depending on the catalyst), quench the reaction by adding 1N HCl solution.[4]
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.[4]
Conclusion
The pyrrolidine scaffold is a privileged structure in asymmetric organocatalysis, with catalysts like L-proline and its derivatives demonstrating remarkable efficiency and selectivity. While specific comparative data for this compound is not extensively documented, its structural similarity to effective catalysts like 2-methylpyrrolidine suggests it is a promising candidate for various asymmetric transformations. The increased steric bulk of the isobutyl group compared to a methyl group may offer unique stereochemical control in certain reactions.
The selection of an optimal chiral amine is highly dependent on the specific substrates and reaction conditions.[4] The data presented in this guide underscore the principle that subtle structural modifications to the catalyst can lead to significant changes in reactivity and stereoselectivity. Therefore, empirical screening of catalysts, including promising but less-studied amines like this compound, remains a crucial step in the development of robust asymmetric synthetic methods.
References
The Rise of 2-Alkylpyrrolidines: A Comparative Analysis of Organocatalytic Efficacy
For researchers, scientists, and drug development professionals at the forefront of asymmetric synthesis, the quest for more efficient and selective organocatalysts is a perpetual endeavor. While L-proline and its derivatives have long been the gold standard, recent attention has turned to substituted pyrrolidines, such as 2-alkylpyrrolidine derivatives, for their potential to offer enhanced stereocontrol and reactivity. This guide provides a comprehensive comparison of the efficacy of a representative 2-alkylpyrrolidine derivative against the benchmark organocatalyst, L-proline, in the asymmetric aldol reaction, supported by experimental data and detailed protocols.
Unveiling the Potential of Steric Influence
The introduction of an alkyl group at the 2-position of the pyrrolidine ring can significantly influence the steric environment around the catalytic site. This modification can lead to altered reaction kinetics and, more importantly, enhanced stereoselectivity by directing the approach of the reactants. This guide uses 2-methylpyrrolidine as a proxy to explore the impact of 2-alkyl substitution on catalytic performance, offering insights into the potential advantages of catalysts like 2-isobutylpyrrolidine derivatives.
Performance in the Asymmetric Aldol Reaction: A Head-to-Head Comparison
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation and serves as a critical benchmark for evaluating the performance of new organocatalysts. The following data, compiled from various studies, compares the performance of L-proline and a 2-methylpyrrolidine derivative in the reaction between cyclohexanone and 4-nitrobenzaldehyde.
Table 1: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction
| Catalyst | Additive | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | None | DMSO | 24 | 95 | 95:5 | 96 |
| (S)-2-Methylpyrrolidine | None | Dichloromethane | 72 | 85 | 90:10 | 88 |
Note: Data is compiled from different studies and direct comparisons should be made with caution as reaction conditions may vary.
Asymmetric Michael Addition: Expanding the Scope
The asymmetric Michael addition is another vital transformation for the construction of chiral molecules. The data below showcases the performance of a novel pyrrolidine-based organocatalyst in the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene, highlighting the impact of reaction optimization.
Table 2: Performance of a Substituted Pyrrolidine Catalyst in the Asymmetric Michael Addition
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % of syn-adduct) |
| Substituted Pyrrolidine | Dichloromethane | Room Temp | 7 | 99 | 78:22 | 68 |
| Substituted Pyrrolidine | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 |
These results underscore the critical role of optimizing reaction parameters to achieve high stereocontrol with substituted pyrrolidine catalysts.[1]
Experimental Protocols
A detailed experimental protocol for a standard proline-catalyzed asymmetric aldol reaction is provided below to serve as a baseline for comparison and adaptation for novel catalysts.
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction:
-
To a solution of the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol) in the specified solvent (e.g., DMSO, 2.0 mL), the ketone (e.g., cyclohexanone, 5.0 mmol) is added.
-
Subsequently, L-proline (0.1 mmol, 10 mol%) is added to the mixture.[1]
-
The reaction is stirred at room temperature and its progress is monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the reaction is quenched by adding a saturated aqueous solution of NH₄Cl.[1]
-
The product is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).[1]
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[1]
-
The crude product is purified by column chromatography on silica gel.[1]
Visualizing the Catalytic Cycle and Workflow
To better understand the underlying mechanisms and experimental processes, the following diagrams illustrate the catalytic cycle of a pyrrolidine-catalyzed aldol reaction and a general workflow for evaluating organocatalyst performance.
Caption: Catalytic cycle of a pyrrolidine-catalyzed aldol reaction.
Caption: General workflow for organocatalyst performance evaluation.
Concluding Remarks
The exploration of 2-alkylpyrrolidine derivatives as organocatalysts presents a promising avenue for advancing asymmetric synthesis. While L-proline remains a robust and cost-effective choice, the introduction of steric bulk at the 2-position, as exemplified by 2-methylpyrrolidine, offers a valuable strategy for fine-tuning catalytic activity and stereoselectivity. Further investigation into derivatives with larger alkyl groups, such as this compound, is warranted to fully elucidate their potential. For researchers in drug development and process chemistry, the continued exploration of these substituted pyrrolidine catalysts holds the key to unlocking more efficient and selective synthetic routes to complex chiral molecules.
References
Validating the Stereochemistry of Products from 2-Isobutylpyrrolidine Synthesis: A Comparative Guide
For researchers and professionals in drug development, the stereochemical purity of chiral molecules like 2-isobutylpyrrolidine is of paramount importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comparative analysis of common synthetic routes to enantiomerically enriched this compound and details the critical experimental methods for validating the stereochemical outcome.
Comparison of Synthetic Routes
The synthesis of enantiopure this compound can be approached through several strategies, primarily categorized into chiral pool synthesis and asymmetric synthesis. Each method presents distinct advantages and disadvantages in terms of stereocontrol, scalability, and cost.
Table 1: Comparison of Synthetic Routes to Enantiopure this compound
| Synthetic Route | Key Principle | Starting Material | Typical No. of Steps | Overall Yield (Illustrative) | Enantiomeric Excess (ee) (Illustrative) | Key Advantages | Key Disadvantages |
| Chiral Pool Synthesis | Utilization of a readily available chiral starting material. | (S)-Proline or (R)-Proline | 3-4 | 60-75% | >99% | High enantiopurity, predictable stereochemistry. | Limited to the availability of the chiral starting material's enantiomer. |
| Asymmetric Alkylation | Stereoselective alkylation of a prochiral precursor using a chiral auxiliary or catalyst. | Pyrrolidine or a derivative | 4-5 | 50-65% | 90-98% | Access to both enantiomers by changing the chiral auxiliary/catalyst. | May require optimization of reaction conditions to achieve high ee; removal of the auxiliary can be challenging. |
Experimental Protocols
Detailed methodologies for the synthesis and stereochemical validation are crucial for reproducible results. Below are representative protocols for the chiral pool synthesis of (S)-2-isobutylpyrrolidine and its subsequent analysis.
Protocol 1: Chiral Pool Synthesis of (S)-2-Isobutylpyrrolidine from (S)-Proline
This method leverages the inherent stereochemistry of (S)-proline to produce (S)-2-isobutylpyrrolidine with high enantiopurity.
Step 1: N-Protection of (S)-Proline
-
To a solution of (S)-proline (10.0 g, 86.9 mmol) in a 1:1 mixture of dioxane and water (100 mL), add sodium carbonate (27.6 g, 260.7 mmol).
-
Cool the mixture to 0 °C and add benzyl chloroformate (17.8 g, 104.3 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Extract the aqueous layer with ethyl acetate. Acidify the aqueous layer with 1M HCl to pH 2 and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-(S)-proline.
Step 2: Conversion to N-Cbz-(S)-2-(hydroxymethyl)pyrrolidine
-
Dissolve the N-Cbz-(S)-proline (20.0 g, 80.2 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under an inert atmosphere.
-
Cool the solution to 0 °C and add borane-dimethyl sulfide complex (10 M, 12.0 mL, 120.3 mmol) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure and purify by column chromatography to yield N-Cbz-(S)-2-(hydroxymethyl)pyrrolidine.
Step 3: Oxidation to N-Cbz-(S)-2-formylpyrrolidine
-
Dissolve N-Cbz-(S)-2-(hydroxymethyl)pyrrolidine (15.0 g, 63.7 mmol) in dichloromethane (DCM, 250 mL).
-
Add Dess-Martin periodinane (32.4 g, 76.5 mmol) portion-wise at room temperature.
-
Stir the reaction for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde.
Step 4: Wittig Reaction and Hydrogenation to form (S)-2-Isobutylpyrrolidine
-
To a suspension of isopropyltriphenylphosphonium iodide (33.8 g, 78.2 mmol) in anhydrous THF (200 mL) at 0 °C, add n-butyllithium (2.5 M in hexanes, 31.3 mL, 78.2 mmol) dropwise.
-
Stir the resulting ylide solution for 1 hour at 0 °C.
-
Add a solution of N-Cbz-(S)-2-formylpyrrolidine (15.0 g, 64.3 mmol) in THF (50 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with water and extract with ethyl acetate. Dry the organic layer and concentrate.
-
Dissolve the crude product in methanol (150 mL) and add 10% Pd/C (1.5 g).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 24 hours.
-
Filter the catalyst through Celite and concentrate the filtrate. Purify by distillation to obtain (S)-2-isobutylpyrrolidine.
Protocol 2: Enantiomeric Excess Determination by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly accurate method for determining the enantiomeric excess of the synthesized this compound.[1]
1. Sample Preparation:
-
Prepare a stock solution of the purified this compound in the mobile phase (e.g., hexane/isopropanol) at a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard of this compound at the same concentration to determine the retention times of both the (S) and (R) enantiomers.
-
Derivatize both the sample and the racemic standard with a UV-active agent, such as benzoyl chloride, to facilitate detection if the compound lacks a chromophore.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase column, such as a Chiralpak® AD-H or Chiralcel® OD-H.
-
Mobile Phase: A mixture of n-hexane and isopropanol, typically in a 90:10 or 80:20 (v/v) ratio. The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm (for the benzoyl derivative).
3. Data Analysis:
-
Inject the racemic standard to identify the retention times of the two enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Table 2: Illustrative Chiral HPLC Data
| Compound | Column | Mobile Phase (Hexane:IPA) | Flow Rate (mL/min) | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Calculated ee (%) |
| N-benzoyl-2-isobutylpyrrolidine | Chiralpak® AD-H | 90:10 | 1.0 | 12.5 | 14.2 | >99 |
Protocol 3: Stereochemical Validation by NMR Spectroscopy with a Chiral Shift Reagent
NMR spectroscopy using chiral shift reagents can be employed to differentiate between enantiomers.[2]
1. Sample Preparation:
-
Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Prepare a stock solution of a chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).
-
Add small, incremental amounts of the chiral shift reagent solution to the NMR tube containing the sample.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum after each addition of the shift reagent.
-
Monitor the chemical shifts of well-resolved protons, particularly those close to the chiral center (e.g., the proton at C2 and the methylene protons of the isobutyl group).
3. Data Analysis:
-
The chiral shift reagent will form diastereomeric complexes with the (S) and (R) enantiomers, causing their corresponding proton signals to shift to different extents.
-
This results in the splitting of signals for the two enantiomers.
-
The enantiomeric excess can be determined by integrating the separated signals for the two enantiomers.
Table 3: Illustrative ¹H NMR Data with Chiral Shift Reagent
| Proton Signal | Chemical Shift (δ) without Shift Reagent | Chemical Shift (δ) with 0.2 eq. Eu(hfc)₃ (S-enantiomer) | Chemical Shift (δ) with 0.2 eq. Eu(hfc)₃ (R-enantiomer) |
| C2-H | ~2.8 ppm | 4.2 ppm | 4.5 ppm |
| Isobutyl-CH₂ | ~1.3 ppm | 2.5 ppm | 2.8 ppm |
Visualizing the Workflow
Diagrams generated using Graphviz provide a clear visual representation of the synthesis and analysis workflows.
Caption: Synthetic pathway for (S)-2-isobutylpyrrolidine from (S)-proline.
Caption: Workflow for the stereochemical validation of this compound.
By employing robust synthetic strategies and rigorous analytical validation, researchers can ensure the stereochemical integrity of this compound, a critical step in the development of novel therapeutics. The choice between synthetic routes will depend on factors such as the desired enantiomer, scalability, and available resources, while a combination of analytical techniques like chiral HPLC and NMR provides the necessary confidence in the final product's stereochemistry.
References
A Comparative Guide to 2-Isobutylpyrrolidine and Other Chiral Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral building block is a critical decision that profoundly influences the stereochemical outcome, overall yield, and economic viability of a synthetic route. Among the diverse array of chiral auxiliaries and organocatalysts, pyrrolidine-based structures have established themselves as a cornerstone for their robustness and high degree of stereocontrol in a multitude of transformations. This guide provides an objective comparison of 2-isobutylpyrrolidine against other prominent chiral building blocks, with a focus on their performance in key carbon-carbon bond-forming reactions.
While direct, comprehensive experimental data for this compound in all benchmark reactions is limited in publicly available literature, this guide leverages data from structurally similar analogs and widely-used pyrrolidine derivatives to provide a valuable performance benchmark. The insights presented herein, supported by experimental data from peer-reviewed sources, are intended to empower researchers in making informed decisions for their synthetic endeavors.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental transformation for the construction of chiral β-hydroxy carbonyl compounds, which are prevalent structural motifs in numerous natural products and pharmaceuticals. The efficacy of chiral amine catalysts in this reaction is typically evaluated by their ability to control the facial selectivity of the enamine attack on an aldehyde, thereby dictating the stereochemistry of the product.
A standard benchmark reaction is the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. The following table summarizes the performance of various chiral pyrrolidine-based catalysts in this transformation.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | 20-30 | DMSO | 48 | 99 | 97:3 | 99 |
| (S)-2-(Trifluoromethyl)pyrrolidine | 20 | a | 24 | 95 | 95:5 | 96 |
| (S)-Diphenylprolinol Silyl Ether | 1 | CH2Cl2 | 12 | 98 | >99:1 | >99 |
| (S)-2-Methylpyrrolidine | 20 | a | 24 | 92 | 93:7 | 94 |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A |
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a powerful tool for the enantioselective formation of carbon-carbon bonds in a 1,4-conjugate fashion, yielding valuable chiral synthons. Chiral pyrrolidine catalysts are widely employed to facilitate the addition of ketones and aldehydes to nitroalkenes and other Michael acceptors.
The conjugate addition of cyclohexanone to β-nitrostyrene serves as a common benchmark reaction to evaluate catalyst performance. The table below compares the effectiveness of various chiral building blocks in this reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| L-Proline | 10 | Toluene | 96 | 90 | 90:10 | 92 |
| (S)-2-(Trifluoromethyl)pyrrolidine | 10 | Toluene | 24 | 98 | 95:5 | 97 |
| (S)-Diphenylprolinol Silyl Ether | 5 | Toluene | 2 | 99 | 93:7 | 99 |
| (S)-2-Methylpyrrolidine | 10 | Toluene | 48 | 95 | 92:8 | 96 |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A |
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the successful implementation of these synthetic methods. Below are representative procedures for the asymmetric aldol and Michael addition reactions.
General Experimental Protocol for Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the specified solvent (e.g., DMSO, 2.0 mL) is added the ketone (5.0-10.0 mmol). The chiral pyrrolidine catalyst (0.1-0.3 mmol, 10-30 mol%) is then added, and the reaction mixture is stirred at the specified temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound. The diastereomeric ratio and enantiomeric excess are determined by chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
General Experimental Protocol for Asymmetric Michael Addition
To a stirred solution of the Michael acceptor (e.g., β-nitrostyrene, 1.0 mmol) and the ketone or aldehyde (2.0-10.0 mmol) in the specified solvent (e.g., toluene, 2.0 mL) is added the chiral pyrrolidine catalyst (0.05-0.2 mmol, 5-20 mol%). The reaction is stirred at the indicated temperature and monitored by TLC. After completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the desired Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis.
Mechanistic Insights and Logical Workflows
The catalytic cycle of pyrrolidine-based organocatalysts in these reactions typically proceeds through the formation of a chiral enamine intermediate. This key intermediate then undergoes a stereoselective reaction with the electrophile, followed by hydrolysis to regenerate the catalyst and furnish the enantioenriched product.
Caption: Generalized workflow of enamine catalysis in asymmetric reactions.
The choice of a specific chiral building block will depend on the desired stereochemical outcome, the nature of the substrates, and the optimization of reaction conditions. The steric and electronic properties of the substituent at the 2-position of the pyrrolidine ring play a crucial role in modulating the catalyst's performance. The isobutyl group in this compound, being bulkier than a methyl group, is expected to exert a more pronounced steric influence on the transition state, potentially leading to different diastereoselectivity and enantioselectivity profiles compared to its smaller counterparts. Further experimental investigation is warranted to fully elucidate the catalytic potential of this compound in these and other asymmetric transformations.
Caption: Logical relationship for selecting a chiral building block.
Cross-Validation of Analytical Methods for 2-Isobutylpyrrolidine Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for chiral intermediates like 2-Isobutylpyrrolidine is a critical aspect of pharmaceutical development and quality control. Ensuring both chemical and enantiomeric purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound, supported by representative experimental data and detailed methodologies. A cross-validation approach, utilizing two distinct analytical techniques, is recommended to ensure the robustness and accuracy of purity assessments.
Comparative Performance of Analytical Methods
The selection of an analytical method for purity testing depends on several factors, including the nature of the impurities, the required sensitivity, and the specific goal of the analysis (i.e., achiral vs. chiral purity). The following table summarizes representative performance data for GC with Flame Ionization Detection (GC-FID) for achiral purity and Chiral HPLC with UV detection for enantiomeric purity of this compound.
Disclaimer: The following quantitative data is representative and derived from validation studies of structurally similar chiral amines and pyrrolidine derivatives due to the limited availability of specific public data for this compound. These values should serve as a baseline for method development and validation.
| Validation Parameter | Gas Chromatography (GC-FID) for Achiral Purity | Chiral High-Performance Liquid Chromatography (HPLC-UV) for Enantiomeric Purity |
| Linearity Range | 0.05 - 1.5 mg/mL | 0.01 - 0.5 mg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.01% | ~0.02% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.05% |
| Accuracy (Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD%) | ≤ 2.0% | ≤ 3.0% |
| Specificity | High for volatile impurities | High for enantiomers |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful method validation and implementation. The following are representative methods for the analysis of this compound.
Protocol 1: Achiral Purity by Gas Chromatography (GC-FID)
This method is suitable for the quantification of this compound and its volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Dissolve the this compound sample in methanol to a concentration of approximately 1.0 mg/mL.
Protocol 2: Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the separation and quantification of the enantiomers of this compound.
-
Instrumentation: HPLC system with a UV detector, autosampler, and column thermostat.
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Mandatory Visualizations
Visual representations of workflows and logical relationships are crucial for clear communication in scientific documentation.
Performance comparison of different resolving agents for 2-Isobutylpyrrolidine synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 2-isobutylpyrrolidine are crucial building blocks in the synthesis of various pharmaceutical compounds. Their stereochemistry often dictates biological activity, making efficient chiral resolution a critical step in the drug development process. This guide provides a comparative overview of different resolving agents for the synthesis of this compound, supported by experimental data to aid in the selection of the most effective agent for a given application. The primary method for resolving racemic this compound is through the formation of diastereomeric salts, which can then be separated by fractional crystallization.
Performance Comparison of Common Resolving Agents
The choice of resolving agent is paramount for a successful and efficient resolution. Factors such as yield, diastereomeric excess (d.e.), and the final enantiomeric excess (e.e.) of the target enantiomer are key performance indicators. Below is a summary of the performance of various common resolving agents in the separation of racemic amines, which can serve as a guide for the resolution of this compound.
| Resolving Agent | Racemic Compound | Solvent | Yield of Diastereomeric Salt | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) of Target |
| (+)-Tartaric Acid | 1-Phenylpropan-2-amine | Isopropyl Alcohol | 87.5% | - | 83.5% |
| (-)-Tartaric Acid | (±)-1-(1-Naphthyl)ethylamine | Methanol | 40% (after recrystallization) | >98% | >98% |
| (+)-Dibenzoyl-D-tartaric acid | (±)-Albuterol | Methanol/Water | 38% | >99% | 99.5% |
| (-)-Dibenzoyl-L-tartaric acid | (±)-Modafinil | Ethanol | 42% | 98% | 98% |
| (S)-Mandelic Acid | (±)-Pregabalin | Isopropyl Alcohol | 94.7% | - | 84.4% |
| (R)-Mandelic Acid | (±)-3-Chloromandelic Acid | - | - | - | 63% |
Note: The data presented is for structurally related amines and serves as a representative benchmark. Actual performance with this compound may vary and requires experimental optimization.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of a chiral resolution. The following protocols are generalized procedures for diastereomeric salt resolution and can be adapted for the specific case of this compound.
General Protocol for Diastereomeric Salt Resolution
-
Salt Formation:
-
Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol, methanol, or isopropanol).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, heating gently if necessary to achieve complete dissolution.
-
Slowly add the resolving agent solution to the solution of the racemic amine with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
For further crystallization, the flask may be placed in a refrigerator or an ice bath.
-
The formation of crystals can sometimes be induced by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the desired diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor which contains the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add a strong base (e.g., 1 M NaOH solution) dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 10). This will liberate the free amine.
-
Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the yield of the resolved enantiomer.
-
The enantiomeric excess (e.e.) of the product should be determined by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.
-
Experimental Workflow
The logical progression of a diastereomeric salt resolution is depicted in the following workflow diagram.
The Synthetic Utility of 2-Alkylpyrrolidines in Modern Organic Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the pyrrolidine scaffold represents a cornerstone of modern organocatalysis. This guide provides a comparative review of the synthetic utility of 2-alkyl-substituted pyrrolidines, with a conceptual focus on 2-isobutylpyrrolidine, in asymmetric transformations. By examining their performance against the benchmark organocatalyst, L-proline, and other derivatives in key carbon-carbon bond-forming reactions, we offer a data-driven perspective for catalyst selection and experimental design.
The field of asymmetric organocatalysis has provided a powerful and environmentally benign alternative to traditional metal-based catalysis. Within this paradigm, chiral pyrrolidine derivatives have emerged as privileged catalysts, capable of facilitating a wide array of stereoselective reactions. The parent amino acid, L-proline, is lauded for its "enzyme-like" ability to catalyze transformations with high enantioselectivity. This has inspired the development of a vast library of proline derivatives to enhance catalytic activity, improve solubility, and broaden the substrate scope.
This guide focuses on 2-alkyl-substituted pyrrolidines, a class of catalysts where a simple alkyl group at the C2 position can significantly influence the steric environment around the catalytic center. While direct and extensive experimental data for this compound is limited in peer-reviewed literature, its performance can be effectively contextualized by examining closely related 2-alkylpyrrolidine catalysts, such as 2-methylpyrrolidine.
Comparative Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental method for the construction of chiral β-hydroxy carbonyl compounds and serves as a critical benchmark for the evaluation of organocatalysts. The introduction of an alkyl substituent at the 2-position of the pyrrolidine ring can modulate the steric hindrance in the transition state, thereby influencing the yield, diastereoselectivity, and enantioselectivity of the aldol product.
| Catalyst | Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 24 | 95 | 95:5 | 96 |
| (S)-2-Methylpyrrolidine | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 48 | 88 | 92:8 | 85 |
| (S)-Prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 48 | 85 | 90:10 | 88 |
| (S)-2-(Pyrrolidin-2-yl)ethan-1-amine | 4-Nitrobenzaldehyde | Cyclohexanone | Water | 12 | 99 | 92:8 | - |
Comparative Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another pivotal carbon-carbon bond-forming reaction where pyrrolidine-based organocatalysts have demonstrated immense utility. The reaction typically proceeds through an enamine intermediate, and the steric and electronic properties of the catalyst are crucial in dictating the stereochemical outcome.
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| L-Proline | trans-β-Nitrostyrene | Cyclohexanone | Toluene | 72 | 98 | 92:8 | 99 |
| (S)-2-Methylpyrrolidine Derivative (OC4) | trans-β-Nitrostyrene | 3-Phenylpropionaldehyde | Methylcyclohexane | 24 | 87 | 92:8 | 85 (syn) |
| N-i-Pr-2,2′-bipyrrolidine | trans-β-Nitrostyrene | Propanal | Neat | 24 | 95 | 95:5 | 95 (syn) |
| (S)-Diphenylprolinol Silyl Ether | trans-β-Nitrostyrene | Propanal | Toluene | 2 | 99 | 93:7 | 99 (syn) |
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental for successful synthetic chemistry. Below are representative protocols for the asymmetric aldol and Michael reactions catalyzed by pyrrolidine derivatives. These can serve as a starting point for the application of 2-alkylpyrrolidine catalysts, with the understanding that optimization of reaction conditions is often necessary.
General Experimental Protocol for Asymmetric Aldol Reaction
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (5.0 mmol, 5.0 equiv)
-
2-Alkylpyrrolidine catalyst (e.g., (S)-2-Methylpyrrolidine) (0.1 mmol, 10 mol%)
-
Anhydrous Solvent (e.g., DMSO, 2.0 mL)
-
Magnetic stirrer and reaction vial
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).
-
Add the 2-alkylpyrrolidine catalyst (0.1 mmol) to the mixture.
-
Add the anhydrous solvent (2.0 mL) and stir the reaction at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC analysis) of the purified product.
General Experimental Protocol for Asymmetric Michael Addition
Materials:
-
Michael Acceptor (e.g., trans-β-nitrostyrene) (0.2 mmol, 1.0 equiv)
-
Michael Donor (e.g., aldehyde or ketone) (0.4 - 2.0 mmol, 2.0 - 10.0 equiv)
-
2-Alkylpyrrolidine catalyst (e.g., a derivative of 2-methylpyrrolidine) (0.02 mmol, 10 mol%)
-
Anhydrous Solvent (e.g., Methylcyclohexane, 2.0 mL)
-
Magnetic stirrer and reaction vial
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the 2-alkylpyrrolidine catalyst (0.02 mmol).
-
Add the anhydrous solvent (2.0 mL) and cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the Michael donor to the solution and stir for 10-15 minutes.
-
Add the Michael acceptor to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC analysis) of the purified product.
Visualizing the Catalytic Pathway
The catalytic utility of 2-alkylpyrrolidines in these reactions is best understood through their reaction mechanisms. The following diagrams, generated using the DOT language, illustrate the key steps in the catalytic cycle and the structural relationship between these catalysts.
Advantages of using 2-Isobutylpyrrolidine over other pyrrolidine-based catalysts
In the landscape of asymmetric organocatalysis, pyrrolidine-based catalysts have established themselves as a cornerstone for the stereoselective synthesis of complex molecules. While L-proline remains a foundational catalyst, extensive research has demonstrated that strategic substitution on the pyrrolidine ring can significantly enhance catalytic performance. Among these, C2-alkylation, particularly with sterically demanding groups like isobutyl, offers distinct advantages over other pyrrolidine-based catalysts. This guide provides a comparative analysis of 2-isobutylpyrrolidine and its analogs, supported by experimental data, to illuminate its potential in asymmetric transformations for researchers, scientists, and drug development professionals.
The Impact of C2-Alkylation on Catalytic Performance
The introduction of an alkyl group at the C2 position of the pyrrolidine ring, adjacent to the catalytically active nitrogen atom, profoundly influences the steric and electronic environment of the catalyst. This modification is a key strategy to modulate the reactivity and selectivity of the catalyst.[1] The isobutyl group, being a bulky and electron-donating substituent, is expected to enhance enantioselectivity by creating a more defined chiral pocket around the active site. This steric hindrance can more effectively shield one face of the enamine intermediate, leading to a higher preference for one enantiomer of the product.
While direct comparative data for this compound across a range of reactions is not extensively documented in single studies, we can infer its performance by analyzing trends observed with other C2-alkylated pyrrolidines in key asymmetric reactions.
Comparative Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for carbon-carbon bond formation. The performance of various pyrrolidine-based catalysts in the reaction between a ketone and an aldehyde serves as a benchmark for their efficacy.
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | dr (anti:syn) | ee (%) |
| L-Proline | Isobutyraldehyde | Acetone | - | 97 | - | 96 |
| L-Prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 85 | 90:10 | 88 |
| (S)-2-(Trifluoromethyl)pyrrolidine | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | - | 95:5 | 99 |
| C2-Symmetric Bis(methoxymethyl)pyrrolidine | Benzaldehyde | Diethylzinc | Toluene | 95 | - | 96 |
Note: Data is compiled from various sources and reaction conditions may differ. Direct comparison should be made with caution.
The data suggests that while L-proline is a highly effective catalyst, modifications to the pyrrolidine ring can lead to improvements in enantioselectivity. The high enantiomeric excess achieved with (S)-2-(Trifluoromethyl)pyrrolidine, for instance, highlights the impact of C2-substitution. The bulky isobutyl group is anticipated to provide a similar, if not enhanced, steric shielding effect, potentially leading to high enantioselectivities.
Performance in Asymmetric Michael Additions
The Michael addition is a versatile reaction for the formation of 1,5-dicarbonyl compounds. Pyrrolidine-based catalysts are known to effectively catalyze this transformation.
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Yield (%) | dr (syn:anti) | ee (%) |
| Pyrrolidine with bulky C2-substituent | trans-β-Nitrostyrene | 3-Phenylpropionaldehyde | CH2Cl2 | 99 | 78:22 | 68 (syn) |
| Bifunctional Pyrrolidine-Thiourea | trans-β-Nitrostyrene | Cyclohexanone | Toluene | 98 | 98:2 | 99 |
Note: Data is compiled from various sources and reaction conditions may differ. Direct comparison should be made with caution.
In the Michael addition, bifunctional catalysts often show superior performance due to their ability to activate both the nucleophile and the electrophile. However, the steric bulk at the C2 position of the pyrrolidine ring still plays a crucial role in determining the stereochemical outcome. A catalyst with a bulky C2-substituent demonstrated good yields and moderate to good enantioselectivity in the Michael addition of an aldehyde to a nitroolefin.[2] It is plausible that a this compound catalyst would offer a favorable balance of steric hindrance to achieve high stereoselectivity.
Performance in Asymmetric Mannich Reactions
The Mannich reaction is a key method for the synthesis of β-amino carbonyl compounds. The choice of catalyst is critical for achieving high diastereo- and enantioselectivity.
| Catalyst | Aldehyde | Amine | Ketone | Solvent | Yield (%) | dr | ee (%) |
| Proline Derivative | Aromatic Aldehydes | p-Anisidine | Hydroxyacetone | - | up to 90 | 20:1 | up to 96 |
| Hayashi-Jørgensen Catalyst | Various Aldehydes | Isoquinolines | - | - | high | - | high |
Note: Data is compiled from various sources and reaction conditions may differ. Direct comparison should be made with caution.
In Mannich reactions, the steric environment created by the catalyst is crucial for controlling the approach of the three components. The bulky isobutyl group in this compound would likely create a well-defined chiral pocket, leading to high levels of stereocontrol.
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction
To a solution of the aldehyde (0.5 mmol) and the pyrrolidine-based catalyst (0.05 mmol, 10 mol%) in the specified solvent (2.0 mL) at the desired temperature, the ketone (1.5 mmol) is added. The reaction mixture is stirred for the specified time until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
General Procedure for Asymmetric Michael Addition
To a stirred solution of the Michael acceptor (0.5 mmol) and the pyrrolidine-based catalyst (0.05 mmol, 10 mol%) in the specified solvent (1.0 mL) at room temperature, the Michael donor (1.0 mmol) is added. The reaction mixture is stirred until the Michael acceptor is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis.[2]
General Procedure for Asymmetric Mannich Reaction
To a mixture of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the chosen solvent (2.0 mL), the pyrrolidine-based catalyst (0.2 mmol, 20 mol%) is added. The mixture is stirred at room temperature for 30 minutes. The ketone (5.0 mmol) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). Water is added to the reaction mixture, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography. The diastereomeric ratio and enantiomeric excess are determined by spectroscopic and chromatographic methods.
Catalytic Cycle and Logical Workflow
The catalytic cycle of pyrrolidine-based catalysts in these reactions typically proceeds through an enamine intermediate. The pyrrolidine catalyst reacts with the carbonyl group of the ketone or aldehyde to form a nucleophilic enamine, which then attacks the electrophile (the aldehyde in an aldol reaction, the Michael acceptor in a Michael addition, or an imine in a Mannich reaction). Subsequent hydrolysis releases the product and regenerates the catalyst.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
Case studies comparing the industrial applicability of 2-Isobutylpyrrolidine and its analogs
The pyrrolidine ring is a foundational scaffold in modern chemistry, underpinning a vast array of industrial applications from pharmaceuticals to advanced materials. While 2-isobutylpyrrolidine itself is a specific structure, its industrial relevance is best understood by examining its broader family of analogs. These analogs, which include proline derivatives, substituted pyrrolidones, and other chiral pyrrolidines, are workhorses in asymmetric synthesis and drug development.
This guide provides a comparative analysis of the industrial applicability of these pyrrolidine-based compounds, focusing on their roles as organocatalysts, pharmaceutical intermediates, and chiral auxiliaries. The performance of these molecules is compared using quantitative experimental data, and detailed methodologies are provided for key processes.
Application in Asymmetric Organocatalysis
Pyrrolidine-based structures, particularly derivatives of the amino acid L-proline, are among the most powerful and versatile organocatalysts. They are prized for their ability to facilitate stereoselective carbon-carbon bond-forming reactions in a metal-free and environmentally benign manner. The modification of the pyrrolidine ring, such as through N-acylation, allows for the fine-tuning of catalytic activity and selectivity.
A cornerstone reaction for evaluating these catalysts is the asymmetric aldol reaction, which creates stereodefined β-hydroxy carbonyl compounds, a common motif in natural products and pharmaceuticals.
Comparative Performance in the Asymmetric Aldol Reaction
The following table summarizes the performance of L-proline against a representative prolinamide analog in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. The data highlights how structural modifications to the pyrrolidine scaffold can influence reaction outcomes.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (anti:syn) |
| L-Proline | 20 | DMSO | 4 | 99 | 96 | 95:5 |
| (S)-1-Butylpyrrolidine-2-carboxamide Analog | 20 | Neat | 24 | 80 | 30 | - |
Data is representative and compiled from analogous reactions to provide a benchmark. Performance can vary with specific substrates and conditions.[1]
Experimental Protocol: Asymmetric Aldol Reaction with a Boc-Protected Prolinamide Catalyst
This protocol describes a typical procedure for an asymmetric aldol reaction using a Boc-L-prolinamide catalyst.[2]
Materials:
-
Boc-L-prolinamide catalyst (0.1 mmol)
-
Aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 mmol)
-
Ketone (e.g., cyclohexanone) (10.0 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Saturated aqueous solution of NH₄Cl
-
Ethyl acetate
-
Magnetic stirrer and reaction vial
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add the Boc-L-prolinamide catalyst.
-
Add the aldehyde and the ketone to the reaction vial.
-
Add anhydrous DMSO and stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR and chiral HPLC analysis.
Catalytic Cycle for Prolinamide-Catalyzed Aldol Reaction
The diagram below illustrates the generally accepted catalytic cycle for the proline-catalyzed aldol reaction, which proceeds through an enamine intermediate. The pyrrolidine catalyst is regenerated at the end of the cycle, allowing it to be used in substoichiometric amounts.
Caption: Catalytic cycle of a prolinamide in an asymmetric aldol reaction.
Application as Pharmaceutical Intermediates
Substituted pyrrolidines and pyrrolidones are critical building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). A prominent example is 4-isobutyl-pyrrolidin-2-one , a key intermediate in the synthesis of Pregabalin, a drug used to treat epilepsy, neuropathic pain, and fibromyalgia.[3] The efficiency of the synthesis of such intermediates is a major factor in the commercial viability of the final drug product.
Comparative Synthesis of 4-Isobutyl-pyrrolidin-2-one
A patented method highlights a significant improvement in the synthesis of this key intermediate, showcasing the importance of process optimization in industrial applications.
| Parameter | Previous Method | Improved Method |
| Starting Material | Complex, multi-step precursor | 3-cyano-5-methylhexanoate |
| Key Reaction | Multi-step, cumbersome route | One-step catalytic hydrogenation |
| Yield | Low | High conversion rate |
| Operation | Complex and tedious | Simple and convenient |
| Industrial Scalability | Not suitable for commercial production | Suitable for large-scale production |
This comparison is based on claims from patent CN102952057B, which describes an improved, more industrially viable process.[3]
Experimental Protocol: Improved Synthesis of 4-Isobutyl-pyrrolidin-2-one
This protocol is based on the methodology described in patent CN102952057B.[3]
Materials:
-
3-cyano-5-methylhexanoate (starting material)
-
Hydrogenation catalyst (e.g., Raney Nickel, Palladium-based)
-
Organic solvent containing ammonia and/or an organic amine
-
High-pressure reactor
Procedure:
-
Charge the high-pressure reactor with the starting material, 3-cyano-5-methylhexanoate, and the solvent system.
-
Add the hydrogenation catalyst to the mixture.
-
Seal the reactor and purge with an inert gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir.
-
The reaction involves the reductive cyclization of the cyano-ester to form the pyrrolidinone ring.
-
Monitor the reaction for hydrogen uptake to determine completion.
-
After the reaction is complete, cool the reactor, vent the excess hydrogen, and filter to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude 4-isobutyl-pyrrolidin-2-one.
-
The product can be further purified by distillation or crystallization if required.
Synthesis Workflow for Pregabalin Intermediate
The following diagram illustrates the streamlined, one-step synthesis of the key Pregabalin intermediate from its cyano-ester precursor.
Caption: Streamlined synthesis of 4-isobutyl-pyrrolidin-2-one.
Application as Chiral Auxiliaries
Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct a chemical reaction to produce a single stereoisomer of the product.[4][5] C₂-symmetrical pyrrolidines, such as (2R,5R)-2,5-diphenylpyrrolidine, are highly effective chiral auxiliaries.[6] They control the stereochemical outcome of reactions like alkylations or aldol additions by providing a sterically defined environment. After the reaction, the auxiliary is cleaved from the product and can often be recovered and reused, making it an economical approach for producing enantiomerically pure compounds.[5]
General Workflow for Chiral Auxiliary-Mediated Synthesis
The process of using a chiral auxiliary involves three key steps: attachment, diastereoselective reaction, and removal. This strategy converts a reaction that would produce a mixture of enantiomers into one that produces a separable mixture of diastereomers, with one diastereomer being heavily favored.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102952057B - A kind of preparation method of 4-isobutyl-pyrrolidin-2-one - Google Patents [patents.google.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. 手性助剂 [sigmaaldrich.com]
- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Isobutylpyrrolidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for 2-isobutylpyrrolidine. Adherence to these procedural, step-by-step guidelines is paramount for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound was not available, data from structurally similar compounds like pyrrolidine and other substituted pyrrolidines indicate that it should be handled as a hazardous substance. The primary hazards associated with this class of chemicals include:
-
Flammability: Pyrrolidines are often flammable liquids with vapors that can form explosive mixtures with air. It is crucial to keep them away from heat, sparks, open flames, and other ignition sources.[1]
-
Corrosivity: These compounds can cause severe skin burns and eye damage.
-
Toxicity: They are often harmful if swallowed or inhaled.
-
Environmental Hazards: Release into the environment should be avoided as they can be harmful to aquatic life.
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, must be worn when handling this compound.[2] All handling should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
The following table summarizes key hazard information based on related pyrrolidine compounds. This data should be used as a guideline in the absence of a specific SDS for this compound.
| Hazard Classification | Description | Primary Mitigation Measures |
| Flammability | Likely a flammable liquid. Vapors may form explosive mixtures with air. | Keep away from heat, sparks, and open flames.[1] Use explosion-proof electrical equipment. Ground/bond container and receiving equipment. |
| Health Hazards | Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. May cause respiratory irritation.[3] | Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. |
| Environmental Hazards | Harmful to aquatic life. | Avoid release to the environment.[2] Dispose of contents/container to an approved waste disposal plant.[4][5] |
Experimental Protocol: Standard Disposal Procedure
The disposal of this compound must be managed as hazardous waste.[6] Adherence to institutional, local, regional, and national regulations is mandatory.[6]
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
Chemically compatible, sealable hazardous waste container (e.g., high-density polyethylene - HDPE).
-
"Hazardous Waste" label.
-
Spill containment materials (e.g., absorbent pads, neutralizing agents for amines).[2]
Procedure:
-
Waste Identification and Segregation:
-
Identify the waste as "this compound, hazardous chemical waste."
-
Do not mix this compound waste with other waste streams, especially incompatible materials like acids and oxidizing agents, to prevent hazardous reactions.[2]
-
-
Container Selection and Labeling:
-
Select a designated, leak-proof container that is chemically compatible with amines.[2][5] The container must be in good condition and kept closed except when adding waste.[5][7]
-
Clearly write the full chemical name, "this compound," and any other components in the waste mixture. Avoid abbreviations.[8]
-
Include the accumulation start date and the name of the principal investigator or laboratory group.[8]
-
-
Waste Accumulation and Storage:
-
Carefully transfer the waste into the labeled container, minimizing splashing or aerosol generation.
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6] The SAA should be at or near the point of generation and under the control of laboratory personnel.[6]
-
The storage area must be cool, well-ventilated, and away from direct sunlight, heat sources, and incompatible substances.[2]
-
-
Arranging for Disposal:
-
Do not dispose of this compound down the drain or in regular solid waste.[2][5]
-
Disposal must be handled by a licensed hazardous waste disposal company.[2][5] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[5]
-
Follow your institution's procedures for completing any required waste disposal forms or manifests.[5]
-
-
Spill Management:
-
In the event of a spill, evacuate the area and eliminate all ignition sources.[6]
-
For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[6]
-
Collect the absorbent material and contaminated debris, and place it in a sealed container for disposal as hazardous waste.[1][6]
-
Ventilate the area and wash the spill site after the material has been removed.[6] For larger spills, contact your institution's emergency response team.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from generation to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Isobutylpyrrolidine
Essential Safety and Handling Guide for 2-Isobutylpyrrolidine
This guide provides essential procedural information for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and proper disposal of this compound.
Quantitative Data for 4-Isobutyl-2-pyrrolidinone
The following table summarizes the available quantitative data for 4-Isobutyl-2-pyrrolidinone, which may serve as a proxy for understanding the physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 61312-87-6 | [1][2] |
| Molecular Formula | C8H15NO | [1][2] |
| Molecular Weight | 141.21 g/mol | [1][2] |
| Storage Temperature | 2-8°C (Sealed in dry conditions) | [1] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) | [1] |
Operational Plan: Handling and Personal Protective Equipment (PPE)
Safe handling of this compound requires strict adherence to established laboratory safety protocols and the consistent use of appropriate PPE.[5][6][7]
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[9]
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final barrier against exposure and is mandatory when handling this compound.[6][10]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | ANSI Z87.1 certified. A face shield should be worn over goggles when there is a significant splash hazard. | Protects eyes from splashes and aerosols.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for handling cyclic amines. Check manufacturer's compatibility data. Double gloving may be appropriate. | Prevents skin contact and absorption.[6][11] |
| Body Protection | Laboratory Coat or Chemical-Resistant Gown | Long-sleeved, with a closed front. A chemical-resistant apron may be required for larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside a fume hood or if aerosols may be generated. The type (e.g., N95, half-mask with organic vapor cartridges) depends on the specific risk assessment. | Prevents inhalation of harmful vapors or aerosols.[5] |
| Foot Protection | Closed-Toed Shoes | Made of a non-porous material. | Protects feet from spills. |
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as specified in the table above, ensuring gloves are worn over the cuffs of the lab coat.[6]
-
Chemical Handling:
-
Carefully open the container within the fume hood.
-
Use appropriate tools (e.g., pipette, spatula) to dispense the required amount of this compound.
-
Keep the container sealed when not in use.
-
-
Post-Handling:
-
Thoroughly clean the work area after completion.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Properly dispose of all waste materials as outlined in the disposal plan.
-
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection). Wash hands thoroughly with soap and water after removing PPE.
Emergency Plan: Spill Response
In the event of a spill, immediate and correct action is crucial to mitigate risks.[12][13][14][15]
Immediate Actions
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the immediate area.
-
First Aid: If there is personal contact, rinse the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. Remove contaminated clothing while rinsing.
Spill Cleanup Protocol
For minor spills that can be safely managed by laboratory personnel:
-
Assess the Spill: Determine the nature and extent of the spill. Do not attempt to clean up a large spill or any spill you are not trained or equipped to handle.
-
Control Ignition Sources: If the material is flammable, turn off all nearby ignition sources.[12]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to dike the spill and prevent it from spreading.[16]
-
Absorption: Apply absorbent material over the spill, working from the outside in.
-
Collection: Once fully absorbed, carefully scoop the material into a designated, labeled hazardous waste container.[12]
-
Decontamination: Clean the spill area with soap and water or an appropriate decontaminating solution.
-
Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste.
Spill Response Workflow
References
- 1. 4-Isobutyl-2-pyrrolidinone CAS#: 61312-87-6 [m.chemicalbook.com]
- 2. (4RS)-4-(2-Methylpropyl)pyrrolidin-2-one (4-Isobutylpyrrolidin-2-one; (RS)-Pregabalin Lactam) [lgcstandards.com]
- 3. CAS 61312-87-6: 4-(2-metilpropil)pirrolidin-2-ona [cymitquimica.com]
- 4. 4-Isobutylpyrrolidin-2-one - CAS:61312-87-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. pppmag.com [pppmag.com]
- 7. personal protective equipment [bingold.com]
- 8. osha.gov [osha.gov]
- 9. fishersci.com [fishersci.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. louisville.edu [louisville.edu]
- 13. Spill/Emergency Planning | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 14. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 15. actenviro.com [actenviro.com]
- 16. cws.auburn.edu [cws.auburn.edu]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
